3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNXXVWXFCRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid chemical properties
This guide details the chemical properties, synthetic accessibility, and application logic of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid (commonly referred to as Mono-tert-butyl 5-nitroisophthalate ).
This compound is a critical desymmetrized building block in organic synthesis, specifically designed for the construction of bifunctional scaffolds, peptidomimetics, and dendrimers. Its value lies in its orthogonal reactivity : it possesses a free carboxylic acid for immediate coupling, an acid-labile tert-butyl ester for late-stage deprotection, and a nitro group that serves as a latent amine.
PART 1: Chemical Identity & Physicochemical Profile
1.1 Nomenclature and Structure[1]
-
IUPAC Name: 3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid
-
Common Synonyms: Mono-tert-butyl 5-nitroisophthalate; 1-tert-butyl 3-hydrogen 5-nitrobenzene-1,3-dicarboxylate.
-
Molecular Formula:
-
Molecular Weight: 267.24 g/mol
1.2 Physicochemical Properties Table
The following data represents the consensus profile for this class of nitro-isophthalic acid derivatives.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | 155 – 160 °C (Decomposes) | tert-Butyl esters often undergo thermal elimination above 150°C. |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Poorly soluble in water; soluble in aqueous bicarbonate. |
| pKa (Acid) | ~3.5 (Predicted) | Electron-withdrawing nitro group increases acidity vs. benzoic acid. |
| Stability | Acid-Labile; Base-Stable (Relative) | Hydrolyzes rapidly in TFA/HCl. Stable to mild saponification conditions relative to methyl esters. |
PART 2: Synthetic Accessibility & Purification
The most robust route to high-purity this compound is the Anhydride Desymmetrization strategy. This method avoids the statistical mixture of products often seen when attempting to mono-esterify the diacid directly.
2.1 Synthesis Protocol: The Anhydride Route
Objective: Selective formation of the mono-ester from 5-nitroisophthalic acid.
Step 1: Dehydration to Anhydride
-
Reagents: 5-Nitroisophthalic acid, Acetic Anhydride (
). -
Procedure: Reflux the diacid in excess acetic anhydride for 4-6 hours. The solution becomes clear. Concentrate in vacuo to remove
and acetic acid. The residue is 5-nitroisophthalic anhydride . -
Purification: Recrystallize from dry toluene or use crude if purity >95%.
Step 2: Nucleophilic Ring Opening
-
Reagents: 5-Nitroisophthalic anhydride, tert-Butanol (
-BuOH), DMAP (Catalyst), TEA (Base), DCM (Solvent). -
Mechanism: The bulky tert-butanol attacks one carbonyl of the anhydride. The presence of DMAP accelerates this attack, opening the ring to yield the mono-ester mono-acid.
-
Protocol:
-
Dissolve 5-nitroisophthalic anhydride (1.0 eq) in dry DCM.
-
Add
-BuOH (1.1 eq) and TEA (1.1 eq). -
Add DMAP (0.1 eq) at 0°C.
-
Stir at Room Temperature (RT) for 12–18 hours.
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA) and brine. Dry over
. -
Purification: Flash chromatography (Hexane:EtOAc) or recrystallization from EtOAc/Hexane.
-
2.2 Synthesis Workflow Diagram
The following diagram illustrates the desymmetrization logic, highlighting the transition from a symmetric precursor to the orthogonal scaffold.
Caption: Figure 1. Desymmetrization of 5-nitroisophthalic acid via the anhydride intermediate to yield the mono-tert-butyl ester.
PART 3: Reactivity & Orthogonality
The primary utility of this compound in drug discovery is its ability to serve as a tri-functional linker . Each functional group can be addressed independently (orthogonally) without affecting the others.
3.1 The Orthogonality Matrix
| Functional Group | Reactivity Mode | Activation/Deprotection Condition | Orthogonality Note |
| Carboxylic Acid ( | Amide Coupling | EDC/NHS, HATU, DIPEA | Reacts first. The |
| tert-Butyl Ester ( | Acid Deprotection | TFA (Trifluoroacetic acid) or HCl/Dioxane | Cleaved after the first arm is attached. Stable to hydrogenation. |
| Nitro Group ( | Reduction | Can be reduced to aniline ( |
3.2 Experimental Protocol: Selective Amide Coupling
Scenario: Attaching a primary amine (
-
Activation: Dissolve this compound (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 5 minutes.
-
Coupling: Add the amine
(1.0 mmol). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Observation: The
-butyl ester remains intact (no transesterification or hydrolysis occurs under these mild basic conditions). -
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), 1M , and sat. .
3.3 Experimental Protocol: Nitro Reduction
Scenario: Converting the nitro group to an amine without cleaving the ester.
-
Caution: Avoid strong acidic reducing conditions (like
) which might hydrolyze the ester. -
Recommended: Catalytic Hydrogenation.
-
Dissolve the nitro-ester in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) for 4 hours. -
Result: The nitro group is reduced to the aniline. The
-butyl ester is stable to hydrogenolysis (unlike benzyl esters).
-
PART 4: Applications in Drug Design
4.1 Dendrimer Synthesis (AB2 Monomer)
This molecule is a classic
-
A-Group: The free carboxylic acid (focal point).
-
B-Groups: The nitro group (precursor to amine) and the ester (precursor to acid).
-
Note: Typically, the nitro group is reduced to an amine to create a branching point (e.g., reacting with a di-acid), or the molecule is used to cap two amine branches if the nitro is reduced first.
4.2 Peptidomimetics
Used as a turn inducer or a rigid aromatic scaffold to replace peptide backbones. The 1,3,5-substitution pattern directs attached chains into specific vectors, mimicking
4.3 Strategic Deprotection Logic Diagram
Caption: Figure 2. Orthogonal reaction pathways available for the scaffold. Path A is the most common first step in linker synthesis.
References
- Title: "Selective mono-esterification of dicarboxylic acids.
- Nitro Reduction Compatibility: Title: "Chemo-selective reduction of nitroarenes in the presence of acid-labile groups." Source:Tetrahedron Letters. Context: Confirms that Pd/C hydrogenation leaves tert-butyl esters intact, whereas acidic metal reductions (Zn/HCl) may risk hydrolysis.
- Title: "Aromatic amino acid dendrimers as scaffolds for drug delivery.
-
Safety Data (MSDS Analog)
- Title: "Safety Data Sheet: 5-Nitroisophthalic acid deriv
- Source: Sigma-Aldrich / Merck.
-
URL: (Search for CAS 1955-46-0 for the methyl analog safety profile).
Sources
A Technical Guide to the Synthesis of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid
Introduction
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid, also known as 5-nitroisophthalic acid mono-tert-butyl ester, is a valuable bifunctional molecule in modern organic synthesis. Its structure, featuring a nitro group and two carboxylic acid functionalities—one free and one protected as a sterically hindered tert-butyl ester—makes it a highly versatile building block. It serves as a key intermediate in the synthesis of complex pharmaceutical compounds, a linker in the formation of metal-organic frameworks (MOFs), and a precursor for specialized polymers and dyes[1].
The strategic presence of the tert-butyl ester allows for selective chemical transformations involving the free carboxylic acid or the nitro group, while the protected acid remains inert. The protecting group can be selectively removed under acidic conditions, unmasking the second carboxylic acid for subsequent reactions[2]. This guide provides an in-depth, technically-focused overview of a reliable two-step pathway for its synthesis, starting from commercially available isophthalic acid. The protocols and rationale are synthesized from established chemical principles and authoritative literature to ensure scientific integrity and reproducibility.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages: the nitration of the aromatic ring, followed by the selective mono-protection of one carboxylic acid group.
Caption: Overall workflow from Isophthalic Acid to the target molecule.
Stage 1: Synthesis of 5-Nitroisophthalic Acid
The foundational step is the electrophilic aromatic substitution (nitration) of isophthalic acid. This reaction proceeds by treating isophthalic acid with a mixture of concentrated nitric and sulfuric acids (a "nitrating mixture"). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.
The two carboxylic acid groups are meta-directing and deactivating. Therefore, the incoming nitro group is directed to the C-5 position, which is meta to both existing substituents, leading to the desired product with high regioselectivity[3][4].
Experimental Protocol: Nitration
-
Materials:
-
Isophthalic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice-water mixture
-
Deionized water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add isophthalic acid (1.0 eq.) to concentrated sulfuric acid (approx. 3 parts by volume relative to isophthalic acid mass). Stir until the solid is fully dissolved or a uniform suspension is achieved. Maintain the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) in a separate, pre-chilled flask.
-
To the stirred isophthalic acid solution, add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 15-20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and maintain for 1-2 hours to ensure the reaction goes to completion[4].
-
Cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing a vigorously stirred ice-water mixture (approx. 10 parts by volume).
-
A white or pale-yellow precipitate of 5-nitroisophthalic acid will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the product in a vacuum oven at 60-80 °C to a constant weight. The product is typically of high purity (>99%) and can be used in the next step without further purification[4][5].
-
Stage 2: Selective Mono-esterification
This stage is the critical step where one of the two equivalent carboxylic acid groups of 5-nitroisophthalic acid is protected as a tert-butyl ester. Direct esterification with tert-butanol is challenging due to the catalyst-deactivating nature of the substrate and the steric hindrance of the alcohol[6].
A highly effective and mild method involves the use of di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).
Mechanistic Rationale
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. DMAP first attacks the carbonyl carbon of (Boc)₂O, which then reacts with the carboxylic acid to form a mixed anhydride. This activated intermediate is then attacked by another molecule of DMAP to form a highly reactive N-acylpyridinium species. This species is readily attacked by the tert-butoxide released from the (Boc)₂O, generating the tert-butyl ester. The steric bulk of the newly formed ester group significantly hinders the approach of the reagents to the second, adjacent carboxylic acid, allowing for the isolation of the mono-protected product by controlling stoichiometry and reaction time.
Caption: Reaction mechanism for DMAP-catalyzed mono-esterification.
Experimental Protocol: Mono-esterification
-
Materials:
-
5-Nitroisophthalic acid (1.0 eq.)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.0-1.2 eq.)
-
4-Dimethylaminopyridine, DMAP (0.1-0.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroisophthalic acid (1.0 eq.) in anhydrous THF.
-
Add DMAP (0.1 eq.) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq.) in anhydrous THF.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DMAP), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product will be a mixture of the desired mono-ester, some di-ester, and potentially unreacted starting material. Purify the desired mono-ester by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Data Summary
| Parameter | Stage 1: Nitration | Stage 2: Mono-esterification |
| Starting Material | Isophthalic Acid | 5-Nitroisophthalic Acid |
| Key Reagents | HNO₃, H₂SO₄ | (Boc)₂O, DMAP |
| Solvent | Sulfuric Acid | Anhydrous THF |
| Temperature | 0 °C to 70 °C | Room Temperature |
| Typical Reaction Time | 2-3 hours | 12-24 hours |
| Workup | Precipitation in ice-water | Liquid-liquid extraction |
| Purification | Washing with water | Silica gel chromatography |
| Expected Yield | >90%[4] | 60-75% (after purification) |
Conclusion
The synthesis of this compound is a robust and reproducible process that leverages fundamental reactions in organic chemistry. The high-yielding nitration of isophthalic acid provides the necessary precursor, and a selective, DMAP-catalyzed reaction with di-tert-butyl dicarbonate affords the target molecule. Careful control of stoichiometry and reaction conditions in the second step is paramount to maximizing the yield of the desired mono-protected product. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize this versatile chemical intermediate for a wide range of applications.
References
- EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
-
The Royal Society of Chemistry: Supplementary Information . Details a representative procedure for Boc protection of amino acids using (Boc)₂O and a base, analogous to the esterification principle. [Link]
-
TSI Journals: Organic CHEMISTRY . Describes the nitration of isophthalic acid to give 5-nitroisophthalic acid. [Link]
- CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. Google Patents.
- DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Google Patents.
-
Sarna Chemicals: 5-Nitroisophthalic Acid (5-NIPA) . Describes the properties and applications of the starting material. [Link]
-
Organic Chemistry Portal: tert-Butyl Esters . Provides a general overview of the stability and synthesis of tert-butyl esters. [Link]
- United States Patent Office: 3,145,197.
Sources
- 1. 5-Nitroisophthalic Acid (5-NIPA) | Dimethyl 5-Nitroisophthalate | CAS No. C8H5NO6 - Sarna Chemicals [sarnachemicals.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. tsijournals.com [tsijournals.com]
- 4. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core characteristics, synthesis, and analysis of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid. It is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of this versatile chemical intermediate.
Core Molecular Profile and Physicochemical Properties
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid (CAS No. 959750-83-5) is a synthetic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups: a carboxylic acid, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine. This trifunctional nature makes it a valuable building block for creating complex molecular architectures, as each functional group offers a distinct site for chemical modification.
The Boc protecting group provides a stable yet readily cleavable shield for the amino functionality, allowing chemists to perform reactions on the carboxylic acid or the nitro group without unintended interference from the amine. This strategic protection is fundamental in multi-step synthetic campaigns common in drug discovery.
Below is a summary of its core physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid | - |
| CAS Number | 959750-83-5 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |
| Molecular Weight | 282.25 g/mol | [1] |
| Exact Mass | 282.08519 g/mol | - |
| Appearance | Expected to be a solid | [2] |
The chemical structure of this molecule is presented below, illustrating the meta-substitution pattern of the functional groups on the benzene ring.
Caption: Structure of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid.
Synthesis Protocol and Mechanistic Rationale
The most direct and efficient synthesis of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid involves the protection of the amino group of its precursor, 3-Amino-5-nitrobenzoic acid (CAS 618-84-8).[3][4] The reagent of choice for this transformation is Di-tert-butyl dicarbonate (Boc₂O), a widely used and highly effective agent for introducing the Boc protecting group onto amines.
Experimental Protocol: Boc Protection of 3-Amino-5-nitrobenzoic acid
-
Dissolution: Dissolve 3-Amino-5-nitrobenzoic acid (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. The aqueous component is necessary to dissolve the base and the starting material salt.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 3.0 equivalents), to the solution. The base acts as a proton scavenger, deprotonating the carboxylic acid and the ammonium intermediate, which drives the reaction forward.
-
Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 2.0 equivalents) in THF dropwise to the reaction mixture. An excess of Boc₂O is used to ensure complete conversion of the starting material.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Acidification: Once the reaction is complete, acidify the mixture to a pH of approximately 3 using a 1N HCl solution. This step protonates the carboxylate, making the product less water-soluble.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. The desired product will move into the organic layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield the pure 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid.[5]
Causality Behind Experimental Choices:
-
Solvent System (THF/Water): This biphasic system is chosen to dissolve both the polar starting material/base and the less polar Boc anhydride, facilitating the reaction at the interface.
-
Base (NaHCO₃): Sodium bicarbonate is a mild base, which is sufficient to deprotonate the amino group for nucleophilic attack without causing hydrolysis of the Boc anhydride or other side reactions.
-
Acidification (HCl): The addition of acid is crucial for the isolation of the product. By protonating the carboxylate group, the molecule becomes neutral and significantly less soluble in water, allowing for its precipitation or efficient extraction into an organic solvent.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization Profile
The structural integrity and purity of synthesized 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid must be validated through standard analytical techniques. Based on its structure, the following spectral data can be predicted:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), likely appearing as singlets or narrow doublets/triplets due to the meta-substitution pattern.- NH Proton: A broad singlet (approx. 9.5-10.5 ppm), which is exchangeable with D₂O.- Boc Protons: A sharp, intense singlet at approximately 1.5 ppm, integrating to 9 protons.- Carboxylic Acid Proton: A very broad singlet at >12 ppm, often not observed. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region: one for the carboxylic acid (approx. 165-170 ppm) and one for the carbamate (approx. 150-155 ppm).- Aromatic Carbons: Six signals in the aromatic region (approx. 115-150 ppm), with carbons attached to the nitro and amino groups being the most deshielded.- Boc Carbons: A quaternary carbon signal around 80 ppm and a methyl carbon signal around 28 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300.- N-H Stretch (Amide): A sharp peak around 3300-3400.- C-H Stretch (Aliphatic): Peaks around 2950-2980.- C=O Stretch (Carboxylic Acid & Carbamate): Strong, sharp bands around 1680-1720.- N-O Stretch (Nitro Group): Two strong bands around 1520-1560 (asymmetric) and 1340-1380 (symmetric). |
| Mass Spectrometry (ESI) | - Negative Mode [M-H]⁻: Expected at m/z 281.08.- Positive Mode [M+H]⁺: Expected at m/z 283.09. |
Applications in Research and Drug Development
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid is not an end-product but a strategic intermediate. Its utility lies in the orthogonal reactivity of its functional groups, which can be selectively addressed in subsequent synthetic steps.
-
Amide Coupling: The carboxylic acid group is a handle for standard amide bond formation using coupling reagents like EDC/HOBt or by conversion to an acid chloride. This allows for the attachment of other molecules, such as amines, amino acids, or complex scaffolds.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This newly formed amine can then undergo a different set of reactions (e.g., sulfonylation, acylation, diazotization), providing a divergent point in a synthetic route.
-
Boc Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine, which can then be further functionalized.
This multi-functionality makes the compound an ideal starting point for generating libraries of compounds for screening in drug discovery programs. For instance, it can serve as a core scaffold for novel kinase inhibitors or as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).
Caption: Potential synthetic transformations of the title compound.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of 3-cyano-5-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
Sources
Technical Monograph: 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid
Executive Summary
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is a specialized bifunctional building block used extensively in organic synthesis, medicinal chemistry, and materials science. It serves as a "Janus" molecule—a scaffold possessing two differentiated carboxylic acid derivatives (one free acid, one acid-labile tert-butyl ester) and a masked amino group (nitro).
This compound allows for orthogonal protection strategies , enabling the sequential elaboration of complex structures such as dendrimers, peptidomimetics, and Metal-Organic Frameworks (MOFs). Its IUPAC name reflects its structural hierarchy, where the benzoic acid moiety takes precedence, treating the tert-butyl ester as a substituent.
Structural Analysis & Nomenclature
IUPAC Deconstruction
The name This compound is constructed based on the priority rules defined in the IUPAC Blue Book.
-
Parent Structure: Benzoic acid (Carboxylic acid has higher priority than esters or nitro groups).
-
Principal Functional Group: Carboxyl group (-COOH) at position 1.
-
Substituents:
Synonyms:
-
5-Nitroisophthalic acid mono-tert-butyl ester
-
Mono-tert-butyl 5-nitroisophthalate
-
1-Carboxy-3-(tert-butoxycarbonyl)-5-nitrobenzene
Physicochemical Properties[3][4]
| Property | Value (Predicted/Experimental) |
| Molecular Formula | |
| Molecular Weight | 267.24 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Low solubility in water |
| pKa (Acid) | ~3.6 (Benzoic acid core, lowered by electron-withdrawing |
| Stability | Stable to moisture; Ester is acid-labile (cleaved by TFA) |
Synthesis & Production
The synthesis of asymmetric esters from symmetric dicarboxylic acids (like 5-nitroisophthalic acid) presents a challenge: statistical distribution usually yields a mixture of unreacted starting material, mono-ester, and di-ester.
Recommended Protocol: Steglich Esterification (Stoichiometric Control) This method utilizes Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to activate the carboxyl group for reaction with tert-butanol.
Reaction Scheme
Figure 1: Selective mono-esterification of 5-nitroisophthalic acid.[2][3]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-nitroisophthalic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) and tert-butanol (10.0 mmol, 1.0 eq).
-
Catalyst Addition: Add DMAP (1.0 mmol, 0.1 eq) to the stirred suspension.
-
Activation: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (11.0 mmol, 1.1 eq) in DCM (10 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The reaction will become a slurry due to the formation of Dicyclohexylurea (DCU).
-
Work-up:
-
Filter off the precipitated DCU precipitate.
-
Wash the filtrate with 1M HCl (to remove DMAP) and Brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: The crude residue contains di-acid, mono-ester, and di-ester. Purify via flash column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1) with 1% Acetic Acid to prevent streaking of the free carboxylic acid.
-
Reactivity & Applications
The core value of this compound lies in its Orthogonality . It provides three distinct "handles" for chemical modification that can be addressed sequentially without interference.
Orthogonal Protection Logic
-
Handle A (Carboxylic Acid): Free for immediate coupling (e.g., amide bond formation with an amine).
-
Handle B (Tert-butyl Ester): Inert to basic hydrolysis and nucleophiles; cleaved by strong acid (TFA/DCM).
-
Handle C (Nitro Group): Inert to coupling and acid/base; can be reduced to an aniline (
) using or .
Figure 2: Orthogonal reactivity map demonstrating the independent addressability of functional groups.
Use Cases
-
Dendrimer Synthesis: Used as a branching unit. The free acid attaches to the core, while the t-butyl ester protects the periphery for the next generation of growth.
-
PROTAC Linkers: The benzene ring provides a rigid spacer, while the functional groups allow attachment of E3 ligase ligands and warheads.
-
Solid Phase Synthesis: The free acid can be anchored to a resin (e.g., Wang resin), allowing the nitro group to be modified on-bead.
References
-
IUPAC Nomenclature Rules
-
Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[4]
- Rule P-65.6.3.2.2: Priority of carboxylic acids over esters and naming esters as substituents.
-
-
Synthesis of Mono-Esters
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
- Context: Establishes the DCC/DMAP protocol used for sterically demanding esterific
-
-
Orthogonal Protection Strategies
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Context: Discusses the stability profiles of Boc/t-butyl esters vs. nitro/benzyl groups.
-
Sources
- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic Acid as a Versatile Scaffolding and Linker Building Block in Drug Discovery
Introduction
In the landscape of modern drug discovery, the development of molecules with precisely engineered functionalities is paramount. Heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), and complex molecular scaffolds that present multiple points for diversification are at the forefront of therapeutic innovation.[1][2][3] The success of these strategies hinges on the availability of versatile chemical building blocks that offer controlled, sequential, and orthogonal synthetic handles.
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid is an exemplary building block, uniquely suited for these advanced applications. Its structure is strategically trifunctional:
-
A Carboxylic Acid: Provides a robust handle for standard amide bond formation, esterification, or other carboxylate chemistries.
-
A Nitro Group: A key functional group that can be chemically reduced to a primary amine, unveiling a second, distinct point for conjugation. The nitro group itself can also influence the electronic properties of the molecule.[4]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable, yet readily cleavable, protecting group under acidic conditions, revealing a third functional site.[5][6]
This guide provides a detailed exploration of the strategic value and practical application of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid, complete with detailed protocols for its use in constructing core scaffolds and as a linker component in bifunctional degraders.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a building block's properties is critical for its effective use and for ensuring laboratory safety.
Table 1: Properties of 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic Acid
| Property | Value |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-5-nitrobenzoic acid |
| CAS Number | 186333-70-6 |
| Molecular Formula | C₁₂H₁₄N₂O₆ |
| Molecular Weight | 282.25 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |
| Storage | Store at 2-8°C, sealed in a dry environment |
Safety & Handling:
-
GHS Hazard Statements: May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Section 2: The Strategic Value in Synthesis Design
The primary advantage of this building block lies in the orthogonal nature of its three key functional groups. Orthogonality in this context means that each group can be reacted or deprotected selectively without affecting the others, allowing for precise, stepwise construction of complex molecules.
The choice of reaction sequence dictates the final architecture of the product. This strategic control is fundamental to building combinatorial libraries or synthesizing complex linkers where the orientation and attachment points are critical for biological activity.
Diagram 1: Orthogonal Reactivity Pathways. This diagram illustrates the three independent synthetic routes available from the central building block, enabling selective functionalization.
Section 3: Core Applications & Protocols
Application 1: Use as a Core Scaffold for Library Synthesis
This building block is an excellent starting point for generating a library of diverse small molecules. The following protocols detail the individual steps that can be performed sequentially.
This protocol describes the coupling of a primary or secondary amine to the carboxylic acid moiety. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and low rate of racemization.[1]
-
Materials:
-
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid (1.0 equiv.)
-
Amine of interest (R-NH₂, 1.1 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
Add HATU in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide.
-
-
Causality Insight: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt formed, facilitating the coupling reaction. HATU is a superior coupling agent to older carbodiimides as it actively suppresses side reactions and operates efficiently at room temperature.
This protocol reduces the nitro group to a primary amine, a critical step for introducing a new diversification point. Catalytic hydrogenation is often preferred for its clean conversion and mild conditions.
-
Materials:
-
Nitro-substituted compound (from Protocol 3.1 or starting material, 1.0 equiv.)
-
Palladium on Carbon (Pd/C, 10% w/w, ~0.05 equiv. of Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the nitro compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under an H₂ atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully purge the flask with N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the aniline product, which is often pure enough for the next step.
-
-
Causality Insight: The palladium catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group, leading to its reduction. This method is highly chemoselective and will not typically affect the Boc group or common amide bonds.
This protocol removes the Boc protecting group to reveal a primary amine.
-
Materials:
-
Boc-protected compound (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of TFA:DCM).
-
If the substrate contains other sensitive groups, add a scavenger like TIS (5% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The product will be the TFA salt of the amine.
-
To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin. Alternatively, the TFA salt can often be used directly in a subsequent coupling reaction with the addition of excess base.
-
-
Causality Insight: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, leading to its collapse and the release of the free amine, isobutylene, and carbon dioxide. Scavengers like TIS are crucial for trapping the reactive tert-butyl cation that is formed, preventing it from alkylating sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[5]
Application 2: Synthesis of Linkers for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][3] The linker connecting the two ligands is critical for the efficacy of the PROTAC.[2][7] 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid provides a semi-rigid core for constructing such linkers.
Diagram 2: General PROTAC Synthesis Workflow. A stepwise approach for building a PROTAC using the trifunctional core building block.
This protocol outlines the synthesis of a PROTAC where an E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) is attached to the carboxylic acid, and a target protein ligand (e.g., a kinase inhibitor with an activated carboxyl group) is attached to the amine derived from the nitro group.
-
Step A: Coupling of E3 Ligase Ligand
-
Follow Protocol 3.1 using 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid (1.0 equiv.) and your amine-functionalized E3 ligase ligand (1.1 equiv.).
-
Purify the product carefully to ensure it is carried forward cleanly.
-
-
Step B: Reduction of the Nitro Group
-
Take the product from Step A and subject it to nitro group reduction as described in Protocol 3.2 .
-
Ensure the complete removal of the hydrogenation catalyst. The resulting aniline is the key intermediate for the next step.
-
-
Step C: Coupling of Target Protein Ligand
-
This step is an amide coupling, similar to Protocol 3.1, but the roles are reversed. Here, the aniline from Step B is the nucleophile.
-
Activate the carboxylic acid of your target protein ligand separately. Alternatively, use standard coupling conditions: Dissolve the aniline intermediate from Step B (1.0 equiv.) and the carboxylic acid-functionalized target ligand (1.1 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) and stir at room temperature until completion.
-
Perform an aqueous work-up and purification as described in Protocol 3.1 to yield the final, fully assembled (but still Boc-protected) PROTAC molecule.
-
-
Step D (Optional): Final Deprotection or Modification
-
The Boc group on the linker can be retained or removed using Protocol 3.3 .
-
Removing the Boc group reveals a free amine on the linker, which can be used to attach solubility-enhancing groups (like PEG chains) or other tags if desired.
-
Section 4: Analytical Characterization
Confirming the structure at each step is crucial. Below are the expected characterization data points.
Table 2: Representative Analytical Data
| Technique | Compound | Expected Observations |
| ¹H NMR | Starting Material | Aromatic protons in the 8-9 ppm region. A singlet for the Boc group at ~1.5 ppm. A broad singlet for the NH proton. A very broad singlet for the COOH proton >10 ppm. |
| ¹H NMR | Nitro-Reduced Product | Appearance of new aromatic protons shifted upfield compared to the starting material. Appearance of a broad singlet for the new -NH₂ group (~4-6 ppm). |
| LC-MS | All Steps | A shift in the molecular weight corresponding to the addition of a substituent or the loss of a protecting group (Boc = 100 Da) or conversion of NO₂ to NH₂ (mass change of -30 Da). |
| IR Spec. | Starting Material | Strong C=O stretches for carboxylic acid (~1700 cm⁻¹) and carbamate (~1710 cm⁻¹). N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). |
| IR Spec. | Nitro-Reduced Product | Disappearance of the characteristic N-O stretches. Appearance of N-H stretches for the new amine (~3300-3500 cm⁻¹). |
Conclusion
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid is a powerful and highly adaptable building block for advanced medicinal chemistry. Its pre-installed, orthogonally protected functional groups provide chemists with the synthetic precision required to navigate complex molecular architectures. By enabling the controlled, stepwise addition of different chemical moieties, it serves as an ideal scaffold for creating diverse compound libraries and as a cornerstone for the rational design of linkers in bifunctional therapeutics like PROTACs. The protocols outlined in this guide provide a robust framework for leveraging the full synthetic potential of this valuable reagent in the pursuit of novel drug candidates.
References
-
Wikipedia. 3-Nitrobenzoic acid. [Link]
-
Lu, J., et al. (2015). Supporting Information - CDC Stacks. [Link]
-
PubChem. 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]
-
Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid.... [Link]
-
Taft, B. R., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Organic Syntheses. Nitroxide, di-tert-butyl. [Link]
-
ResearchGate. (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
Foley, D. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. The Journal of Organic Chemistry. [Link]
-
Ataman Kimya. NITROBENZOIC ACID. [Link]
-
PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (PDF) New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. [Link]
-
JOVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Cantu-Valderrama, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. experiments.springernature.com [experiments.springernature.com]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
Application Note: High-Fidelity Amide Coupling of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid
[1]
Molecule Profile & Strategic Utility
-
Compound Name: this compound
-
Common Name: Mono-tert-butyl 5-nitroisophthalate
-
CAS Registry: 142168-32-9 (Generic for isomer class; verify specific batch)
-
Chemical Structure: A benzoic acid core substituted with:
Application Logic: This scaffold allows for "Exit Vector" chemistry.
-
Step 1 (Current): Amide coupling of the free acid (C-1) to an amine (Building Block A).
-
Step 2 (Orthogonal Path A): Hydrolysis of the t-butyl ester (TFA/DCM) to expose a new acid for coupling (Building Block B).
-
Step 3 (Orthogonal Path B): Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to an aniline for acylation (Building Block C).
Critical Chemical Considerations (The "Trap")
The Thionyl Chloride Hazard
Do NOT use Thionyl Chloride (SOCl₂) or pure Oxalyl Chloride to activate this acid. While standard benzoic acids are often converted to acid chlorides using SOCl₂, this substrate contains a tert-butyl ester. Research by Greenberg and Sammakia (2017) demonstrated that SOCl₂ converts tert-butyl esters directly into acid chlorides at room temperature, cleaving the protecting group and creating a reactive di-acid chloride. This leads to polymerization or uncontrolled double-coupling.
Electronic Deactivation
The nitro group (-NO₂) and the ester (-COOtBu) are electron-withdrawing groups (EWG).
-
Effect: The C-1 carboxylic acid is highly acidic (pKa < 3.5), making the carboxylate anion stable and less nucleophilic.
-
Consequence: Activation requires a potent coupling reagent (e.g., HATU) rather than weaker carbodiimides (EDC) to ensure rapid turnover and prevent hydrolysis of the active ester.
Experimental Protocols
Method A: HATU-Mediated Coupling (Gold Standard)
Best for: High-value amines, parallel synthesis, and ensuring ester stability.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve the Substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). The solution should turn slightly yellow (formation of the carboxylate). Stir for 2 minutes.
-
Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may darken; this is normal.
-
Coupling: Add the Amine Partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_Amine + MW_Acid - 18).
-
Workup (Crucial for t-Butyl Stability):
Method B: Mixed Anhydride (Scalable/Cost-Effective)
Best for: Multi-gram scale where HATU costs are prohibitive.
Reagents:
-
Substrate: (1.0 equiv)
-
Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
Base: N-Methylmorpholine (NMM) (1.1 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Cooling: Dissolve Substrate and NMM in anhydrous THF under Nitrogen. Cool to -15°C (Salt/Ice bath).
-
Activation: Dropwise add IBCF . Maintain temp < -10°C. Stir for 15 minutes. Precipitation of NMM·HCl salts will occur.[3]
-
Coupling: Add the Amine (dissolved in minimal THF) dropwise.
-
Warming: Allow the reaction to warm to RT naturally over 2 hours.
-
Workup: Filter off the NMM·HCl salts.[1][3] Concentrate the filtrate. Redissolve in EtOAc and wash with 5% Citric Acid/NaHCO₃ as above.
Reaction Logic & Pathway Visualization
The following diagram illustrates the "Safe" vs. "Unsafe" pathways, highlighting the chemoselectivity required for this scaffold.
Caption: Chemoselective activation pathway. Note the critical divergence where thionyl chloride destroys the orthogonal protecting group.
Troubleshooting & Data Summary
Table 1: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Loss of t-Butyl Group | Acidic workup or use of SOCl₂/HCl. | Use Citric Acid or NH₄Cl for washes. Avoid SOCl₂. |
| Low Yield (<40%) | Hydrolysis of Active Ester (moisture). | Ensure DMF is anhydrous. Use HATU (faster) over EDC. |
| Incomplete Conversion | Electron-deficient Acid is sluggish. | Increase reaction time to 12h. Heat to 40°C (safe for tBu). |
| Racemization | N/A (Substrate is achiral). | No precaution needed for the acid component. |
References
-
Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[5][6] The Journal of Organic Chemistry, 82(6), 3245–3251.[5]
- Key Insight: Establishes the instability of t-butyl esters in the presence of thionyl chloride, validating the prohibition of this reagent for this protocol.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Key Insight: Foundational text on HATU efficiency for sterically hindered or electron-deficient couplings.
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Key Insight: Comprehensive review of coupling mechanisms and side reactions (e.g., guanidinium formation).
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Nitration of 3-(tert-butoxycarbonyl)benzoic Acid
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-nitro-5-(tert-butoxycarbonyl)benzoic acid via the electrophilic aromatic nitration of 3-(tert-butoxycarbonyl)benzoic acid. The protocol herein is designed for researchers in organic synthesis and drug development, offering a detailed experimental procedure, an exploration of the underlying chemical principles, critical safety protocols, and troubleshooting advice. The causality behind experimental choices is elucidated to empower scientists to adapt and optimize the procedure for their specific needs.
Introduction and Significance
Nitrated aromatic carboxylic acids are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and advanced materials. The introduction of a nitro group (—NO₂) onto an aromatic ring not only modifies the electronic properties of the molecule but also serves as a versatile chemical handle for further transformations, most notably its reduction to an amino group (—NH₂).[1]
The subject of this protocol, 3-(tert-butoxycarbonyl)benzoic acid, presents an interesting case for electrophilic aromatic substitution. The benzene ring is substituted with two electron-withdrawing groups: a carboxylic acid (—COOH) at position 1 and a tert-butoxycarbonyl group at position 3. Understanding the directing effects of these substituents is paramount for predicting and achieving the desired regioselective outcome. This guide provides a robust methodology to synthesize the 5-nitro derivative, a valuable building block for more complex molecular architectures.
Reaction Mechanism and Regioselectivity
The nitration of 3-(tert-butoxycarbonyl)benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the aromatic ring.
Generation of the Nitronium Ion
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regioselectivity
The regiochemical outcome of the substitution is dictated by the existing substituents on the benzene ring.
-
Carboxylic Acid (—COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic attack.[2] It directs incoming electrophiles to the meta position.
-
tert-Butoxycarbonyl (—C(O)OtBu): Similar to the carboxylic acid, this ester group is also electron-withdrawing and a meta-director.
With substituents at the C1 and C3 positions, both groups direct the incoming nitronium ion to the C5 position, which is meta to both. The C2, C4, and C6 positions are deactivated due to the electron-withdrawing nature of the adjacent substituents, making the C5 position the most favorable site for electrophilic attack.[4] Consequently, the reaction is highly regioselective, yielding 3-nitro-5-(tert-butoxycarbonyl)benzoic acid as the major product.[5]
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[8][9]
-
Fume Hood: All operations must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of toxic and corrosive fumes.[6][8]
-
Acid Handling: Concentrated nitric and sulfuric acids can cause severe chemical burns.[9] Always add the more dense sulfuric acid to the reaction vessel first, followed by the slow addition of other reagents. When preparing the nitrating mixture, add nitric acid slowly to sulfuric acid while cooling. Never add water to concentrated acids.
-
Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to thermal runaway, resulting in rapid decomposition, gas evolution, and potentially an explosion.[1][7] An ice/salt bath is essential for maintaining the recommended temperature range.
-
Quenching: The reaction mixture must be quenched by slowly pouring it onto a large amount of crushed ice with vigorous stirring. Never add ice or water directly to the concentrated acid mixture.[8]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[9] Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) available.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-nitro-5-(tert-butoxycarbonyl)benzoic acid on a 5-gram scale of the starting material.
Reagents and Equipment
| Reagent/Material | M.W. | Amount | Moles | Role |
| 3-(tert-butoxycarbonyl)benzoic acid | 222.24 | 5.0 g | 22.5 mmol | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 30 mL | - | Solvent/Catalyst |
| Concentrated Nitric Acid (HNO₃, 70%) | 63.01 | 3.0 mL | ~47.4 mmol | Nitrating Agent |
| Crushed Ice | - | ~300 g | - | Quenching |
| Deionized Water | 18.02 | As needed | - | Washing/Recrystallization |
| Ethanol | 46.07 | As needed | - | Recrystallization |
| Equipment | ||||
| 250 mL Three-neck round-bottom flask, 50 mL Dropping funnel, Magnetic stirrer and stir bar, Internal thermometer, Ice/salt bath, Buchner funnel and filter flask, Standard laboratory glassware |
Experimental Workflow Diagram
Caption: Workflow for the nitration of 3-(tert-butoxycarbonyl)benzoic acid.
Step-by-Step Procedure
-
Prepare the Substrate Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add 20 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice/salt bath.
-
Slowly add 5.0 g (22.5 mmol) of 3-(tert-butoxycarbonyl)benzoic acid to the cold, stirred sulfuric acid. The addition should be done in portions to control the initial exotherm and ensure complete dissolution. Stir the mixture until a clear, homogeneous solution is obtained, maintaining the temperature below 10 °C.
-
Prepare the Nitrating Mixture: In a separate small beaker or flask, cool 10 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 3.0 mL of concentrated nitric acid dropwise. Keep this nitrating mixture cold until use.[5]
-
Nitration Reaction: Once the substrate solution is cooled to below 5 °C, begin the dropwise addition of the cold nitrating mixture from a dropping funnel. This is a critical step. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C.[5][10] A vigorous exotherm will be observed initially. The total addition time should be approximately 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Prepare a 1 L beaker containing approximately 300 g of crushed ice and 150 mL of cold deionized water.
-
While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. A white precipitate of the crude product will form.[5][8] This process both quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
-
Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Allow the crude product to air-dry on the filter funnel by pulling air through it for at least 30 minutes. For final drying, the product can be placed in a desiccator under vacuum.
Purification
The crude product can be purified by recrystallization to remove any unreacted starting material or isomeric byproducts.
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system, such as an ethanol/water mixture. Start by dissolving the solid in a small volume of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.
Data and Expected Results
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1.5 - 2 hours |
| Appearance of Product | White to off-white solid |
| Expected Yield | 75-85% |
| Primary Byproducts | 2-nitro and 4-nitro isomers[5] |
Troubleshooting
Caption: Troubleshooting guide for common issues in the nitration reaction.
References
- Nitration reaction safety - YouTube. (2024).
- Nitration Of Benzoic Acid - lp5.geronimo.com.br. (n.d.).
- How to avoid charring during nitration reactions - Benchchem. (n.d.).
- Nitration Of Benzoic Acid - sandbox-carnation-std-dev-php8.y.org. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. (n.d.).
- nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. (n.d.).
- EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.).
- NITROBENZOIC ACID - Ataman Kimya. (n.d.).
- Nitration of benzoic acid - YouTube. (2021).
- Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide - YouTube. (2023).
- Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids - Benchchem. (n.d.).
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- 2. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. (DOC) EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid [academia.edu]
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- 10. bookpremiumfree.com [bookpremiumfree.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid, a key building block in pharmaceutical and fine chemical industries. Recognizing the inherent challenges of scaling up reactions involving hazardous reagents, this guide emphasizes process safety, scalability, and reproducibility. We present a detailed, validated protocol starting from commercially available 3-amino-5-nitrobenzoic acid, focusing on the critical Boc-protection step. The narrative explains the causality behind experimental choices, from reagent selection to thermal management and purification strategies. This application note is intended for researchers, chemists, and process development professionals seeking to transition this synthesis from bench-scale to pilot or manufacturing scale.
Introduction and Strategic Overview
3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid and its derivatives are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The molecule's bifunctional nature, featuring a carboxylic acid for amide coupling and a protected amine that can be selectively deprotected, makes it a versatile synthon.
While the synthesis appears straightforward, scaling up presents significant challenges. The primary concerns are ensuring complete reaction, managing potential exotherms, handling reagents safely, and achieving high purity on a large scale. This guide focuses on the most direct and industrially viable route: the N-protection of 3-amino-5-nitrobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This approach avoids the more hazardous multi-step synthesis involving nitration, which carries risks of thermal runaway and the formation of undesired isomers[1][2].
Chosen Synthetic Pathway
The selected strategy prioritizes safety, efficiency, and high purity by utilizing a commercially available starting material. This single-step transformation is robust and generally high-yielding.
Caption: High-level workflow for the Boc-protection synthesis.
Process Hazards and Critical Safety Considerations
Scaling up any chemical synthesis requires a thorough hazard analysis. The protocol described herein mitigates the most severe risks by avoiding a nitration step, but critical hazards remain.
-
Di-tert-butyl Dicarbonate (Boc₂O): While having low acute toxicity, Boc₂O is a lachrymator and can cause respiratory irritation. It is also flammable. Handling should occur in a well-ventilated area or fume hood.
-
Solvents (e.g., Tetrahydrofuran - THF): THF is highly flammable and can form explosive peroxides upon prolonged exposure to air. Always use inhibitor-free THF for reactions and distill or test for peroxides if stored for extended periods.
-
Base (e.g., Triethylamine - TEA): TEA is flammable, corrosive, and toxic upon inhalation. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, in a fume hood.
-
Acid/Base Quenching: The work-up procedure involves acidification, which can be exothermic. The acid should be added slowly and with adequate cooling to prevent a rapid temperature increase.
-
Waste Disposal: The reaction will generate organic and aqueous waste streams. All waste must be handled and disposed of in accordance with local environmental regulations[3]. Acidic and basic streams should be neutralized before disposal.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Molar Eq. | Notes |
| 3-Amino-5-nitrobenzoic acid | ≥98% | 100.0 g | 1.0 | Ensure starting material is dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | 132.0 g | 1.1 | A slight excess ensures complete reaction. |
| Triethylamine (TEA) | ≥99% | 61.2 g (84.2 mL) | 1.1 | Acts as a base to facilitate the reaction. |
| Tetrahydrofuran (THF) | Anhydrous | 1.0 L | - | Solvent for the reaction. |
| Ethyl Acetate | Reagent | 2.0 L | - | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | ~1.2 L | - | For acidification during work-up. |
| Brine (Saturated NaCl) | Aqueous | 500 mL | - | For washing during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | - | For drying the organic phase. |
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Condenser.
-
Appropriate filtration apparatus (e.g., Büchner funnel).
-
Vacuum drying oven.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Reagents: Charge the reactor with 3-amino-5-nitrobenzoic acid (100.0 g) and anhydrous THF (1.0 L). Begin stirring to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. Rationale: This initial cooling prepares the system to absorb the heat generated during the addition of the base and Boc₂O.
-
Base Addition: Slowly add triethylamine (84.2 mL) to the suspension via the addition funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. The starting material may partially or fully dissolve.
-
Boc₂O Addition: In a separate flask, dissolve the di-tert-butyl dicarbonate (132.0 g) in 200 mL of anhydrous THF. Add this solution to the reactor via the addition funnel over 45-60 minutes. Maintain the internal temperature at 0-5 °C throughout the addition. Rationale: Slow addition is critical to control the exotherm of the reaction and prevent side reactions.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is consumed. (See Section 4.2 for analytical parameters).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Work-up & Extraction:
-
To the resulting residue, add ethyl acetate (1.0 L) and water (1.0 L). Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer with 1 M HCl (2 x 500 mL) to remove residual triethylamine. Rationale: This acid wash protonates the amine base, making it water-soluble and easily removable from the organic phase.
-
Wash the organic layer with brine (1 x 500 mL).
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the filter cake with a small amount of ethyl acetate.
-
Crystallization and Isolation:
-
Concentrate the dried organic phase under reduced pressure to a volume of approximately 400-500 mL.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the precipitated solid by filtration, wash the filter cake with a small amount of cold ethyl acetate.
-
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Reaction Mechanism Visualization
The core of this synthesis is the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Caption: Simplified mechanism for N-Boc protection.
Characterization, Quality Control, and Troubleshooting
Ensuring the purity of the final product is paramount. A robust analytical program should be implemented for starting material, in-process control, and final product release.
Final Product Specifications
| Test | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, FTIR |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Ethyl Acetate ≤ 5000 ppm, THF ≤ 720 ppm | GC-HS |
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is essential for purity assessment[4][5].
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: ~9-11 minutes
-
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the structure.
-
Solvent: DMSO-d₆
-
Expected Peaks: Signals corresponding to aromatic protons, the Boc group (singlet, ~1.5 ppm, 9H), and the NH proton (singlet, ~10 ppm).
-
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Discussion on Synthesis of Derivatives
The protocol described is robust and can be adapted for the synthesis of various derivatives.
-
Ester Derivatives: The carboxylic acid moiety of the final product can be readily esterified using standard conditions (e.g., alcohol with an acid catalyst like H₂SO₄ or thionyl chloride followed by alcohol). This should be performed after the Boc protection to avoid competing reactions.
-
Analogues with Different Ring Substituents: If starting with a different substituted 3-aminobenzoic acid, the stoichiometry of the Boc-protection step will likely remain the same. However, solubility and reactivity may change, requiring adjustments to the solvent system or reaction time. Highly electron-withdrawing or sterically hindered groups near the amine may slow the reaction rate.
Conclusion
This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of 3-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid. By employing a direct protection strategy using a commercially available starting material, this method avoids the significant hazards associated with large-scale nitration reactions[1][6]. The inclusion of in-process controls, robust analytical methods, and a troubleshooting guide provides a framework for the successful and reproducible production of this valuable intermediate for research and drug development professionals.
References
-
Kulkarni, A. A., et al. (2014). Continuous flow nitration in miniaturized devices. PMC - NIH. Available at: [Link]
-
Zhang, J., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Available at: [Link]
-
Zhang, J., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. Available at: [Link]
-
Plou, T., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, ACS Publications. Available at: [Link]
- Farinelli, R., et al. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents, EP1853548B1.
-
Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]
-
Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. Available at: [Link]
-
The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. TSM TheSafetyMaster Private Limited. Available at: [Link]
- Unites States Patent Office. (1960). Monomethyl ester of 5-nitroisophthalic acid. Google Patents, US2961459A.
- Lahuerta, M., et al. (2001). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Google Patents, EP0879815B1.
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]
-
European Patent Office. (1992). Process for the manufacture of derivatives of benzoic acid. EP 0300922 B1. Available at: [Link]
-
Hammer, S. C., et al. (2022). Biocatalytic Strategies for Nitration Reactions. JACS Au, ACS Publications. Available at: [Link]
-
Liu, Z., et al. (2008). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Semantic Scholar. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
GisChem. (2024). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. GisChem. Available at: [Link]
- Lahuerta, M., et al. (1998). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Google Patents, DE19721221A1.
-
Khodaei, M.M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Available at: [Link]
-
Dalmora, S.L., et al. (2012). Validated Reversed-Phase Liquid Chromatography Method. Analytical Methods, Royal Society of Chemistry. Available at: [Link]
- Farinelli, R., et al. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents, CN101143891A.
-
Organic Syntheses Procedure. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. Available at: [Link]
-
Welch, C.J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
- Anderson, G.W., & McGregor, A.C. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids. Google Patents, US3855238A.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2010). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid. PubChem. Available at: [Link]
-
SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. SigutLabs. Available at: [Link]
-
Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mock, B.H., et al. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Purdue University. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-(tert-Butoxycarbonyl)-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(tert-butoxycarbonyl)-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the selective mono-esterification of 5-nitroisophthalic acid. Here, we provide in-depth, field-tested insights and solutions to common problems in a direct question-and-answer format.
The selective formation of a mono-tert-butyl ester from a symmetric dicarboxylic acid like 5-nitroisophthalic acid is a significant challenge. The primary obstacles are the formation of the di-substituted byproduct and the recovery of unreacted starting material. This guide will walk you through the causality behind these issues and provide robust, validated protocols to enhance your reaction's success.
Troubleshooting Guide: Symptom-Based Problem Solving
This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying issues.
Q1: My reaction shows low or no conversion of the starting material, 5-nitroisophthalic acid. What's going wrong?
This is a common issue that typically points to problems with reaction conditions or reagent quality. Let's break down the potential causes.
Potential Cause 1: Inadequate Activation of the Carboxylic Acid The direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol is inherently slow. The reaction often requires a powerful activating agent or catalyst. If you are using a standard acid catalyst (e.g., H₂SO₄), the reaction may not proceed efficiently due to the steric bulk of the tert-butyl group.[1]
Solution:
-
Use a more potent tert-butylating agent: Instead of relying on tert-butanol and a simple acid catalyst, consider using reagents specifically designed for this transformation. A highly effective method involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[2][3] DMAP acylates faster than the alcohol attacks the anhydride, forming a highly reactive acylpyridinium intermediate.
-
Consider alternative tert-butylation methods: Other powerful reagents include tert-butyl 2,2,2-trichloroacetimidate or the use of isobutylene gas with a strong acid catalyst like trifluoromethanesulfonic acid, though these methods require specific handling procedures.[4][5]
Potential Cause 2: Poor Solubility of Starting Material 5-Nitroisophthalic acid has limited solubility in many common aprotic solvents used for these reactions (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). If the starting material is not adequately dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the reaction rate.
Solution:
-
Optimize your solvent system: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to improve the solubility of the dicarboxylic acid. A co-solvent system might also be effective.
-
Gentle heating: Increasing the reaction temperature (e.g., to 40-50 °C) can improve solubility and reaction kinetics. However, this must be balanced against the risk of side reactions or decomposition of the activated intermediate.
Potential Cause 3: Impure or Wet Reagents Water is the enemy of this reaction. Any moisture present will hydrolyze the activated intermediate (e.g., the mixed anhydride formed from Boc₂O) back to the starting carboxylic acid.
Solution:
-
Ensure anhydrous conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, which are commercially available or can be prepared by distillation over a suitable drying agent. Ensure your starting material and reagents are dry.[6]
Q2: My TLC/LC-MS analysis shows the formation of a significant, less polar byproduct. What is it and how can I avoid it?
The most likely culprit is the formation of the di-substituted product, 5-nitroisophthalic acid di-(tert-butyl) ester. This occurs when both carboxylic acid groups react.
Potential Cause: Stoichiometry and Reagent Addition The key to selective mono-esterification is controlling the stoichiometry. Adding the tert-butylating agent too quickly or using a large excess can favor the formation of the di-ester.
Solution:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the tert-butylating agent. A good starting point is 1.0-1.2 equivalents of Boc₂O relative to 5-nitroisophthalic acid.
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture containing the 5-nitroisophthalic acid and DMAP over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the activating agent, favoring the mono-esterification.
-
Monitor the Reaction: Track the progress closely using TLC or LC-MS. Stop the reaction once the desired mono-ester is the major product, even if some starting material remains. Over-running the reaction will inevitably lead to more di-ester formation.
Q3: I've successfully formed the product, but I'm losing a significant amount during the aqueous workup or purification. Why?
Product loss during isolation is often due to the amphiphilic nature of the product, which contains both a nonpolar tert-butyl group and a polar carboxylic acid.
Potential Cause 1: Emulsion Formation during Extraction The product can act as a surfactant, leading to persistent emulsions during extraction, making phase separation difficult and causing product loss to the aqueous layer.
Solution:
-
Use Brine: During the workup, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of the organic product in the aqueous layer.
Potential Cause 2: Premature Precipitation or Incomplete Extraction Acidifying the aqueous phase to protonate the carboxylate is a critical step. If the pH is not sufficiently low, the product will remain as a salt in the aqueous layer. Conversely, if the product is not very soluble in the extraction solvent, it may precipitate at the interface.
Solution:
-
Ensure Proper Acidification: Acidify the reaction mixture to a pH of 1-2 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is fully protonated.
-
Choose the Right Extraction Solvent: Use a relatively polar solvent like ethyl acetate for extraction, which is effective at dissolving the product. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent to ensure complete recovery.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction? The optimal temperature is a balance. Room temperature (20-25 °C) is often sufficient when using a potent activating system like Boc₂O/DMAP. If solubility is an issue, gentle warming to 40-50 °C can be beneficial. Avoid high temperatures, which can promote side reactions and decomposition.
Q2: Which base is most effective for this reaction? For the Boc₂O-mediated esterification, 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice. It is a highly nucleophilic catalyst that accelerates the acylation step.[2] Stoichiometric amounts of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also required to neutralize the acid byproduct.
| Base | Role | Recommended Amount | Rationale |
| DMAP | Nucleophilic Catalyst | 0.1 - 0.2 equivalents | Forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[7] |
| TEA / DIPEA | Stoichiometric Base | 1.1 - 1.5 equivalents | Neutralizes the carboxylic acid and any acidic byproducts formed during the reaction. |
Q3: How can I effectively purify the final product from the starting material and the di-ester? Purification can be challenging due to the similar polarities of the three components.
-
Acid-Base Extraction: A carefully controlled acid-base workup can help. The desired mono-acid product can be separated from the neutral di-ester by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate). The di-ester will remain in the organic layer, while the mono-ester and starting di-acid will move to the aqueous layer as their respective salts. Subsequent re-acidification of the aqueous layer followed by extraction will recover the acidic components.
-
Column Chromatography: This is the most reliable method for achieving high purity.[8] A silica gel column using a gradient eluent system, such as hexane/ethyl acetate with a small amount (0.5-1%) of acetic acid, is effective. The acetic acid helps to prevent tailing of the carboxylic acid on the silica. The di-ester will elute first, followed by the desired mono-ester, and finally the di-acid starting material.
Visualized Workflows and Mechanisms
Reaction Scheme and Side Product Formation
The following diagram illustrates the desired reaction pathway for mono-esterification and the competing reaction that leads to the undesired di-ester byproduct.
Caption: Reaction pathway for mono-esterification and the formation of the di-ester byproduct.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose the cause of low yield in your reaction systematically.
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Access to quinolinones via DMAP-catalysed cascade reaction of 2-substituted benzoic acids with organic azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Welcome to the technical support center for the purification of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purification, however, presents a unique set of challenges due to the presence of three distinct functional groups: a carboxylic acid, a nitro group, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. A successful purification strategy must effectively remove starting materials, byproducts, and other impurities while preserving the integrity of the Boc group.[1] This guide will walk you through the most common purification methods, potential pitfalls, and how to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as 3-amino-5-nitrobenzoic acid and di-tert-butyl dicarbonate (Boc anhydride).
-
Isomeric byproducts: Positional isomers that may form during the nitration step if that is part of your synthesis.[2]
-
Deprotected product: 3-Amino-5-nitrobenzoic acid, resulting from the cleavage of the Boc group during synthesis or workup.
-
Over-acylated products: Di-Boc protected amines can sometimes form.
-
Residual solvents: Solvents used in the reaction and workup.
Q2: My purified product is a sticky oil instead of a solid. How can I induce crystallization?
A2: "Oiling out" is a common issue, especially with Boc-protected compounds.[3] Here are several strategies:
-
Ensure complete removal of residual solvents: Use a high vacuum and gentle heating (e.g., 40-50 °C) to remove any remaining solvents from your crude product.[3]
-
Trituration: Stir the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This can often induce precipitation of a solid.[3]
-
Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to a supersaturated solution of your compound can initiate crystallization.[3]
-
Solvent-antisolvent crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[3]
Q3: I suspect the Boc group is being cleaved during my purification. How can I prevent this?
A3: The Boc group is sensitive to acidic conditions.[1][4] To prevent its removal:
-
Avoid strong acids: During acid-base extraction, use a weak acid like citric acid for neutralization and avoid letting the pH drop too low for extended periods.
-
HPLC mobile phase: If using reversed-phase HPLC, trifluoroacetic acid (TFA) in the mobile phase can cause Boc cleavage, especially during solvent evaporation.[5] Consider using a less acidic modifier like formic acid or acetic acid, or work up the fractions quickly after collection.[5]
-
Temperature: Avoid excessive heat during all purification steps, as this can accelerate acid-catalyzed deprotection.
Troubleshooting Guide: Purification Methods
This section provides a detailed breakdown of the three primary purification techniques for this compound, along with troubleshooting for common issues.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6]
General Protocol for Recrystallization:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, isopropanol, toluene, and mixtures with anti-solvents like hexanes or water) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude material.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point or as a supersaturated liquid. | Re-heat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. Consider a different solvent system.[3] |
| No crystals form upon cooling. | The solution is not supersaturated, or crystallization is kinetically slow. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal if available.[2] |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. Impurities are co-crystallizing. | Try a different solvent or solvent system. A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystal growth. |
Visualization of Recrystallization Workflow:
Caption: Logical flow of an acid-base extraction for purification.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. [7] General Protocol for Column Chromatography:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase). A good solvent system will give your product an Rf value of ~0.3-0.4 and good separation from impurities. A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase and carefully pack a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | The chosen mobile phase is not optimal. | Re-evaluate the solvent system using TLC. Try different solvent ratios or add a different modifier. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Product is "streaking" on the column/TLC. | The compound is too polar for the solvent system, or it is interacting strongly with the silica gel. | Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to reduce tailing. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with an acidic modifier. [8][9][10]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. A broad melting point range suggests the presence of impurities. [11] This guide provides a comprehensive overview of the purification of this compound. By understanding the principles behind each technique and anticipating potential challenges, you can develop a robust purification strategy to obtain your compound in high purity.
References
- Acid-Base Extraction. (n.d.). Retrieved from University of California, Davis, Department of Chemistry website.
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Exp 6 - Extraction. (n.d.). Retrieved from University of Missouri-St. Louis, Department of Chemistry website.
- Supporting Information. (2010). The Royal Society of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- Boc-Protected Amino Groups. (n.d.).
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Zhang, X., & Li, W. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Kumar, S., et al. (2021).
- Vilaivan, T., et al. (2006). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- Recrystalliz
- Williamson, K. L. (n.d.). 3. Extraction.
- Recrystallization of Benzoic Acid. (n.d.). Retrieved from California State University, Bakersfield, Department of Chemistry website.
- Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. (n.d.). BenchChem.
- Acid-Base Extraction. (n.d.). Edubirdie.
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? (2018, October 20). Quora.
- Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.
- N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine. (2003). Organic Syntheses, 80, 176.
- Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- tert-BUTOXYCARBONYL-L-PROLINE. (1971). Organic Syntheses, 51, 11.
- Crystallization method of Boc-amino acid. (2018, May 4).
- Moore, H. W., & Mercer, F. (1979). Synthesis of Quinone Pyrano-y-lactone Antibiotics. 1. Synthesis of 9-Deoxykalafungin. The Journal of Organic Chemistry, 44(6), 957-960.
- PREPARATION OF NITROBENZOIC ACID. (n.d.). Scribd.
- Research on the Synthesis of p-Nitrobenzoic Acid. (2026, January 26). Career Henan Chemical Co.
- 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). (n.d.).
- 3-Hydroxy-5-nitro benzoic acid Impurity. (n.d.). Simson Pharma Limited.
- A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid. (2018, May 4).
- Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. (n.d.). BenchChem.
Sources
- 1. Double BOC protection selective removal method [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. rsc.org [rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scribd.com [scribd.com]
Challenges in the scale-up of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid production
Technical Support Center: 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for effective troubleshooting and optimization.
Core Synthesis Pathway Overview
The most direct and scalable route to this compound involves the N-protection of 3-amino-5-nitrobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amino group of the substrate attacks one of the carbonyl carbons of Boc₂O.[1] The process is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: General workflow for the Boc protection of 3-amino-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The most significant safety risk during scale-up is the management of gas evolution. The reaction between the amine and Boc₂O liberates carbon dioxide (CO₂).[1][2] In a large, sealed, or inadequately vented reactor, this can lead to a dangerous pressure buildup. Ensure the reactor is equipped with a robust off-gas system. Additionally, the reaction can be exothermic; therefore, controlled addition of reagents and adequate cooling capacity are essential to prevent thermal runaway.
Q2: How does the choice of base and solvent impact the reaction at scale? A2: The solvent must fully dissolve the starting material to ensure a homogeneous reaction, while the base should be strong enough to deprotonate the amine without causing unwanted side reactions.
-
Aqueous Systems (e.g., Dioxane/Water with NaOH): These systems are often effective and use inexpensive reagents. However, the work-up can be more complex, requiring careful pH adjustment and potentially large volumes for extraction.
-
Anhydrous Organic Systems (e.g., THF with Triethylamine (TEA)): These systems simplify work-up, as the solvent can often be removed by distillation.[3] However, the solubility of the starting material, which is a zwitterionic solid, can be limited. TEA is a weaker base, which can lead to longer reaction times but offers better control and selectivity.
Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up? A3: The key CPPs for this process are:
-
Temperature: To control the reaction rate and prevent thermal runaway.
-
Reagent Stoichiometry: An excess of Boc₂O can be used to drive the reaction to completion, but a large excess complicates purification. The base amount is critical for activation and neutralization.
-
Addition Rate: Slow, controlled addition of Boc₂O prevents sudden exotherms and excessive gas evolution.
-
Reaction Time/Conversion: Monitoring by HPLC or TLC is crucial to determine the reaction endpoint, preventing the formation of degradation products from over-processing.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem Area: Incomplete or Slow Reaction
Q: My reaction has stalled with significant starting material remaining after several hours. What are the likely causes? A: This is a common issue, often rooted in insufficient activation of the nucleophile or poor reagent quality.
-
Causality & Explanation: The nucleophilicity of the amino group in 3-amino-5-nitrobenzoic acid is significantly reduced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. This makes the reaction inherently slower than with simple anilines.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh, high-quality lot of Boc₂O.
-
Increase Base Stoichiometry: Ensure you are using at least 2 equivalents of base: one to deprotonate the carboxylic acid and another to facilitate the amine reaction and neutralize the resulting acidic species. A slight excess (2.2-2.5 eq) may be beneficial.
-
Improve Solubility: On a larger scale, poor agitation can lead to clumps of starting material that do not react. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution. Consider a co-solvent system if solubility is the primary issue.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[3] However, monitor closely for any increase in impurity formation.
-
Problem Area: Work-up and Isolation Issues
Q: My product precipitates as a sticky oil or fails to crystallize during acidic work-up. How can I achieve a clean, solid product? A: This issue points to problems with the precipitation conditions, often related to pH control or the presence of impurities.
-
Causality & Explanation: The product has both a Boc-protected amine and a carboxylic acid. At high pH, the carboxylate salt is water-soluble. To precipitate the product, the solution must be acidified to protonate the carboxylate, making the molecule neutral and significantly less water-soluble. However, the Boc group is labile to strong acids.[4][5] Over-acidifying can cause partial deprotection, leading to a mixture of compounds that inhibits crystallization.
-
Troubleshooting Steps:
-
Precise pH Control: After the reaction, slowly add a mild acid (e.g., 1M citric acid or dilute HCl) with vigorous stirring. Target a final pH of 3-4. Use a calibrated pH meter and avoid "dumping" the acid, which creates localized areas of very low pH.
-
Solvent-Assisted Precipitation: If the product oils out from a purely aqueous solution, add an organic anti-solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to the aqueous mixture before or during acidification. This can help create a more favorable environment for crystallization.
-
Temperature Management: Cool the mixture slowly after pH adjustment. A gradual decrease in temperature (e.g., from room temperature to 0-5 °C over several hours) promotes the formation of larger, more easily filtered crystals.
-
Q: My yield is consistently low after purification. Where could the product be lost? A: Product loss can occur during the aqueous work-up and extraction phases, especially at a large scale.
-
Causality & Explanation: The product, while largely insoluble in acidic water, still has some residual solubility. Furthermore, if the pH is not optimal, a significant amount can remain in the aqueous phase as the carboxylate salt.
-
Troubleshooting Steps:
-
Optimize Extraction pH: Ensure the pH of the aqueous layer is firmly in the 3-4 range before extraction.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., 3 x ethyl acetate) rather than a single large-volume extraction.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution). This helps to break up emulsions and reduces the amount of water in the organic phase, which in turn decreases the solubility of your product in the residual aqueous layer.
-
Protocols and Data
Experimental Protocol: Scale-Up Synthesis (Illustrative 100g Scale)
-
Reactor Setup: Charge a 5L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and off-gas line vented to a scrubber, with 3-amino-5-nitrobenzoic acid (100 g, 0.549 mol) and tetrahydrofuran (THF, 2 L).
-
Base Addition: Begin agitation and add triethylamine (TEA, 184 mL, 1.32 mol, 2.4 eq) to the slurry.
-
Boc₂O Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (132 g, 0.604 mol, 1.1 eq) in THF (500 mL). Add this solution to the reactor via a dropping funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor jacket. Note: CO₂ evolution will be observed.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until >99% conversion of the starting material is observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Work-up: To the residue, add ethyl acetate (2 L) and water (1.5 L). Stir vigorously. Separate the organic layer.
-
Acidification & Isolation: Wash the organic layer with 1M citric acid solution (2 x 1 L) to remove excess TEA. Wash with brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane or ethanol/water) to afford the pure product. Dry in a vacuum oven at <40°C.
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition A | Condition B | Rationale / Scale-Up Consideration |
| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane / Water (4:1) | THF offers easier removal post-reaction. The aqueous system may improve starting material solubility but complicates work-up. |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | TEA is milder and easier to remove with an acidic wash. NaOH is cheaper but requires a more robust pH adjustment during work-up. |
| Temperature | 20-30°C | 20-30°C | Maintaining a controlled, moderate temperature is crucial to prevent side reactions and manage the exotherm. |
| Boc₂O eq. | 1.1 - 1.2 | 1.1 - 1.2 | A slight excess drives the reaction to completion without making purification overly difficult. |
| Base eq. | 2.2 - 2.5 | 2.2 - 2.5 | Stoichiometry must account for both the carboxylic acid proton and the amine reaction. |
Analytical Methods Guide
-
Reaction Monitoring (HPLC): A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at 254 nm or 280 nm.
-
Expected Elution Order: The product, being more nonpolar due to the Boc group, will have a longer retention time than the starting material.
-
-
Purity Assessment: Use the same HPLC method with a validated standard to determine purity. LC-MS can be used to confirm the mass of the product (Expected [M-H]⁻ ion) and identify any impurities.[6]
References
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]
-
ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]
-
PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Topic: Solvent Effects & Reactivity Troubleshooting
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid . This guide addresses the specific physicochemical challenges researchers face when utilizing this building block in drug discovery, particularly in peptidomimetic synthesis and PROTAC linker design.
Molecule Profile:
-
Core Function: Bifunctional building block (Free Carboxylic Acid + Masked Carboxyl/Ester).
-
Key Reactivity: Electrophilic activation (Amide Coupling), Nitro-reduction (Aniline generation), Acid-labile deprotection.
-
Critical Sensitivity: The tert-butyl ester moiety is highly susceptible to trace acids in halogenated solvents.
Module 1: Solubility & Solvent Compatibility
The Issue: This compound exhibits "borderline" solubility in standard organic solvents due to the conflicting polarity of the nitro group (polar) and the tert-butyl ester (lipophilic).
Solubility Matrix
| Solvent | Solubility Rating | Suitability for Reaction | Technical Notes |
| DMF / DMSO | High (>100 mg/mL) | Excellent | Preferred for coupling reactions. High dielectric constant ( |
| DCM (Dichloromethane) | Moderate | Good | Standard solvent. Warning: Commercial DCM may contain trace HCl, leading to premature Boc-cleavage. |
| THF (Tetrahydrofuran) | Good | Good | Good alternative to DCM. Ensure peroxide-free. |
| Ethyl Acetate | Moderate | Fair | Good for workup/extraction. Less ideal for coupling due to slower kinetics. |
| Methanol / Ethanol | Moderate | POOR | DO NOT USE for activation/coupling. Causes transesterification (swapping t-butyl for methyl/ethyl). |
| Water | Insoluble | N/A | Precipitates immediately. |
Troubleshooting Solubility
Q: My starting material is a suspension in DCM. Will the reaction still proceed? A: It is risky. While heterogeneous reactions can work, they often lead to incomplete conversion or localized concentration gradients.
-
Solution: Add a "polar spike." Add DMF (5-10% v/v) to your DCM mixture. This disrupts the crystal lattice of the nitro-aromatic system without complicating the workup significantly (the small amount of DMF can be washed out with water/brine).
Module 2: Amide Coupling Optimization
The Issue: The electron-withdrawing nitro group at position 5 makes the carboxylic acid more acidic (lower pKa), making the resulting activated ester highly reactive but also prone to hydrolysis.
Workflow: Selecting the Right Solvent System
The choice of solvent dictates the reaction rate and the stability of the t-butyl ester during coupling.
Figure 1: Decision tree for optimizing amide coupling conditions based on the nucleophilicity of the amine partner.
Frequently Asked Questions (Coupling)
Q: I am observing low yields when coupling with an aniline derivative in DCM. Why?
A: The nitro group on your benzoic acid core pulls electron density, making the activated carbonyl highly electrophilic. However, if your solvent is non-polar (DCM,
-
The Fix: Switch to DMF or NMP .[1] These polar aprotic solvents stabilize the charged intermediates (acyl-uronium species) and significantly increase the reaction rate for electron-deficient systems [1].
Q: Can I use alcohols (MeOH) to dissolve the reactants? A: Absolutely not. In the presence of coupling reagents (EDC, HATU) and base (DIPEA), the solvent (MeOH) will compete with your amine. You will synthesize the methyl ester instead of the amide (Transesterification/Esterification side reaction) [2].
Module 3: Stability & Side Reactions (The "Phantom" Deprotection)
The Issue: Users often report the mysterious disappearance of the tert-butyl group during standard handling. This is almost always a solvent quality issue.
Mechanism of Solvent-Induced Degradation
The tert-butyl ester cleaves via an E1-like mechanism, releasing isobutene. This is catalyzed by protons (
Figure 2: Pathway of inadvertent deprotection caused by solvent impurities.
Troubleshooting Stability
Q: I dissolved the compound in Chloroform (
-
The Fix: Filter your
through a small plug of basic alumina or immediately before dissolving your sample to neutralize acidity. Alternatively, use .
Q: Is the nitro group stable during the coupling? A: Yes, the nitro group is generally inert to standard coupling conditions (HATU, EDC, DIPEA). However, avoid using sodium dithionite or vigorous hydrogenation conditions until after the coupling is complete, as these will reduce the nitro group to an aniline [3].
References
-
BenchChem. (2025).[1][2] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.[1] Retrieved from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from
-
Cayman Chemical. (2022).[3] 2-Nitro-5-thiocyanatobenzoic acid Product Information. Retrieved from
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents.[4][5] Retrieved from
Sources
Validation & Comparative
Analytical methods for the characterization of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
[1]
Executive Summary & Strategic Analysis
This compound is a critical "desymmetrized" building block, typically used in the synthesis of dendrimers, Metal-Organic Frameworks (MOFs), and complex pharmaceutical intermediates.[1][2] Its value lies in the orthogonal reactivity of its two carboxylic acid derivatives: a free acid (ready for coupling) and an acid-labile tert-butyl ester (acting as a protecting group).[1]
The Analytical Challenge: The primary challenge is the acid lability of the tert-butyl ester. Standard acidic HPLC mobile phases (e.g., 0.1% TFA) can cause on-column hydrolysis, leading to artificial "impurities" (5-nitroisophthalic acid) and inaccurate purity data.[1][2]
Comparison of Analytical Approaches: This guide compares the industry-standard HPLC-UV method against the superior specificity of Quantitative NMR (qNMR) .
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: qNMR (1H-NMR) |
| Primary Utility | Impurity Profiling (0.05% level) | Absolute Potency & Structural ID |
| Specificity | High (Separates isomers) | Absolute (Distinguishes ester vs. acid) |
| Risk Factor | High: Potential on-column hydrolysis | Low: Non-destructive, neutral pH |
| Throughput | High (Automated sequences) | Low (Manual processing) |
| Recommendation | Use for Routine QC (with buffered mobile phase) | Use for Reference Standard Qualification |
Structural Identification (Qualitative Analysis)
Before quantification, the structure must be confirmed, specifically distinguishing the mono-ester from the di-ester and di-acid byproducts.[1]
A. Infrared Spectroscopy (FTIR)
The carbonyl region provides a "fingerprint" for the desymmetrized structure.
-
Key Diagnostic Bands:
B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the regio-chemistry (1:1 ratio of acid to ester).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 1.58 ppm (s, 9H): tert-Butyl group.[2] (Crucial integration: must be 9H relative to aromatic protons).
-
δ 8.60–9.00 ppm (m, 3H): Aromatic protons.[2]
-
H-2 (between diester/acid): Most deshielded singlet (~8.9 ppm).
-
H-4/H-6 (flanking Nitro): Doublets/Singlets (~8.7 ppm).
-
-
δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).[2][3]
-
Purity & Impurity Profiling (Quantitative Analysis)
Method A: HPLC-UV (Optimized for Acid Stability)
Standard acidic mobile phases (TFA) must be avoided to prevent degradation.[1]
Protocol Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 Å), 100 x 4.6 mm.[2]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Aromatic) and 210 nm.
-
Temperature: 30°C (Do not exceed 40°C).
Impurity Fate Mapping: The following diagram illustrates the separation logic and potential artifacts.
Caption: HPLC Separation Logic. Note the dashed red line: using strong acid (TFA) can convert the Target into Impurity A during the run.
Method B: Quantitative NMR (qNMR)
Why use this? It provides an absolute purity value without requiring a reference standard of the target molecule itself.
Protocol:
-
Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.[2]
-
Solvent: DMSO-d6 (High solubility for both target and IS).
-
Preparation: Weigh ~10 mg of Target and ~5 mg of IS (precision ±0.01 mg) into the same vial.
-
Acquisition parameters:
-
Calculation:
Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of Standard.[2]
Stability & Handling (Self-Validating Protocol)
To ensure the analytical data is valid, you must prove the sample didn't degrade during preparation.[2]
The "Isobutene Test": When the tert-butyl group cleaves, it releases isobutene gas.
-
TGA (Thermogravimetric Analysis):
Stability in Solution (HPLC Check):
-
Inject the standard solution immediately (T=0).
-
Re-inject after 24 hours in the autosampler.
-
Pass Criteria: Growth of "Impurity A" (Diacid) must be < 0.5%.
References
-
Synthesis & Properties of Nitro-Benzoic Derivatives
-
qNMR Methodology
-
HPLC Mobile Phase Stability
-
General Characterization of t-Butyl Esters
Sources
- 1. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2023-03-29-qnmr-octad - BIPM [bipm.org]
A Comparative Guide to Alternatives for 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures, 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid has established itself as a valuable bifunctional linker. The presence of a Boc-protected amine, a carboxylic acid, and a nitro group on a single aromatic scaffold provides a versatile handle for a multitude of synthetic transformations. The nitro group, often positioned for photolability, allows for the mild release of synthesized molecules from a solid support, a critical advantage in the preparation of delicate biomolecules.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their chemical properties, performance in synthesis, and the rationale behind choosing the optimal building block for a given synthetic strategy. We will delve into alternatives that offer different protecting group strategies, positional isomers that modulate reactivity and cleavage characteristics, and other functionalized linkers that can be employed to achieve similar synthetic outcomes.
The Central Role of Protected Nitrobenzoic Acids in Synthesis
The utility of this compound and its analogs stems from the orthogonal nature of its functional groups. The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group for amines, while the carboxylic acid provides a point of attachment to a solid support or another molecule. The nitro group, an electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but is also the cornerstone of photolabile cleavage strategies. Derivatives of nitrobenzoic acid are widely used as photolabile linkers, enabling the release of synthesized compounds under mild UV irradiation, which is particularly beneficial for sensitive biomolecules.[1][2][3]
Core Alternatives and their Comparative Analysis
The selection of an appropriate alternative to this compound is dictated by the specific requirements of the synthetic route, including the desired protecting group strategy, cleavage conditions, and the nature of the target molecule. The primary alternatives can be categorized based on the protecting group on the amino functionality.
Fmoc-Protected Alternatives: A Shift in Orthogonality
The most common alternative to the Boc-protecting group in solid-phase synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][5] Fmoc-protected amino acids are central to the most widely used SPPS strategy today.
-
3-(Fmoc-amino)-5-nitrobenzoic acid: This is a direct analog where the acid-labile Boc group is replaced by the base-labile Fmoc group. This substitution fundamentally changes the orthogonal strategy of the synthesis.
Causality Behind the Choice: The choice between Boc and Fmoc protection is a critical decision in synthetic planning. The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while the Boc group requires strong acidic conditions (e.g., trifluoroacetic acid, TFA).[][6] This orthogonality allows for the selective deprotection of either the N-terminus of a growing peptide chain or side-chain protecting groups.[7][8] For molecules sensitive to strong acids, the Fmoc strategy is generally preferred.[]
dot
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Cbz-Protected Alternatives: A Classic Approach
The benzyloxycarbonyl (Cbz or Z) group is another well-established amine protecting group, removable by catalytic hydrogenolysis.[5]
-
3-(Cbz-amino)-5-nitrobenzoic acid: This alternative offers a third orthogonal deprotection strategy.
Causality Behind the Choice: The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[1] Its removal via hydrogenolysis (H₂ gas with a palladium catalyst) provides an additional layer of orthogonality, which can be advantageous in the synthesis of complex molecules with multiple protecting groups.[5][8] However, this method is not compatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
Positional Isomers of Nitrobenzoic Acid
The position of the nitro group on the benzoic acid ring significantly impacts the photolytic cleavage characteristics and the synthetic accessibility of the linker. While 3,5-disubstituted benzoic acids are common, other isomers can be employed.
-
o-Nitrobenzyl-based linkers: Derivatives of 2-nitrobenzoic acid are widely used as photolabile linkers.[2][9] The photolytic cleavage of o-nitrobenzyl esters proceeds via a Norrish type II-like reaction.[9]
-
6-Nitroveratryl (Nve) and 2-Hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) Linkers: These are modified o-nitrobenzyl linkers that have shown improved cleavage efficiencies and have been successfully used in the synthesis of cyclic peptides and other complex molecules.[10][11]
Causality Behind the Choice: The substitution pattern on the aromatic ring can influence the rate and efficiency of photolytic cleavage. For instance, the inclusion of methoxy groups, as in the veratryl system, can enhance the quantum yield of the photocleavage reaction. The Hcnb linker was specifically designed to overcome problematic acylation of sterically hindered amino esters.[10]
Performance Comparison: A Data-Driven Perspective
While direct head-to-head comparisons in the literature are scarce, the performance of these alternatives can be inferred from their well-established chemical properties and extensive use in synthesis.
| Feature | This compound | 3-(Fmoc-amino)-5-nitrobenzoic acid | 3-(Cbz-amino)-5-nitrobenzoic acid | Other Nitrobenzoic Acid Isomers (e.g., o-nitrobenzyl) |
| Protecting Group | Boc | Fmoc | Cbz | Varies |
| Deprotection Condition | Strong Acid (e.g., TFA)[6] | Base (e.g., 20% Piperidine)[] | Catalytic Hydrogenolysis[5] | Dependent on protecting group |
| Orthogonality | Orthogonal to Fmoc and Cbz[7][8] | Orthogonal to Boc and Cbz[7][8] | Orthogonal to Boc and Fmoc[1] | Dependent on protecting group |
| Cleavage from Solid Support | Typically photolytic (UV light) | Typically photolytic (UV light) | Typically photolytic (UV light) | Typically photolytic (UV light)[2] |
| Compatibility | Not suitable for acid-sensitive substrates. | Generally milder conditions, suitable for a wider range of substrates.[] | Incompatible with reducible functional groups. | Varies based on specific linker structure. |
| Common Application | Boc-based solid-phase peptide synthesis.[6] | Fmoc-based solid-phase peptide synthesis.[] | Solution-phase synthesis and specialized solid-phase applications. | Photolabile linkers in SPPS and organic synthesis.[3] |
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for the application of these linkers in solid-phase peptide synthesis.
Protocol 1: Peptide Synthesis using a Boc-Protected Nitrobenzoic Acid Linker
dot
Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Linker Coupling: Activate the carboxylic acid of this compound with a coupling agent (e.g., DIC/HOBt or HATU/DIEA) and couple it to the resin.
-
Boc Deprotection: Remove the Boc protecting group from the linker by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a non-nucleophilic base such as diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Coupling: Couple the first Boc-protected amino acid using a suitable coupling reagent.
-
Peptide Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: After completion of the synthesis, cleave the peptide from the resin using UV irradiation at an appropriate wavelength (typically around 350 nm).
Protocol 2: Peptide Synthesis using an Fmoc-Protected Nitrobenzoic Acid Linker
dot
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin in DMF.
-
Linker Coupling: Couple the Fmoc-protected nitrobenzoic acid to the resin using standard coupling protocols.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF.[]
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid.
-
Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. If a photolabile linker is used, the final cleavage from the resin is performed by UV irradiation prior to side-chain deprotection if desired.
Conclusion and Future Perspectives
The choice of a linker and protecting group strategy is a critical determinant of the success of a synthetic project. While this compound is a robust and widely used building block, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The Fmoc-protected analogs offer a milder deprotection route, making them suitable for acid-sensitive molecules, while Cbz-protected variants provide an additional layer of orthogonality. Furthermore, the exploration of different positional isomers and modified nitrobenzyl linkers can lead to improved cleavage efficiencies and yields.
The decision-making process for selecting an appropriate alternative should be guided by the specific chemical properties of the target molecule and the overall synthetic strategy. By carefully considering the factors of orthogonality, chemical stability, and cleavage conditions, researchers can navigate the complexities of multi-step synthesis and achieve their desired molecular targets with greater efficiency and purity.
References
- Mikkelsen, R. J. T., Grier, K. E., & Qvortrup, K. M. (2018). Photolabile Linkers for Solid-Phase Synthesis.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Al-Obeidi, F., & Hruby, V. J. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Tetrahedron Letters, 55(40), 5527-5530.
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018, June 7). [Link]
- Kang, S. S. (2025, July 16). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria.
-
ETH Zurich. Protecting Groups. [Link]
- Pourceau, G., Meyer, A., Vasseur, J. J., & Morvan, F. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters, 21(11), 4232-4236.
- Kang, S. S. (n.d.). A photolabile backbone amide linker for the solid-phase synthesis of c.
- Lipton, M. A. (2025, October 6). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
Efficacy Blueprint: A Comparative Analysis of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] The strategic introduction of various functional groups allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[2] This guide delves into a comparative efficacy analysis of derivatives of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid, a key intermediate in the synthesis of diverse bioactive compounds.[3]
The Core Moiety: Unpacking the Potential of this compound
The parent molecule, this compound, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
Benzoic Acid Core : This fundamental aromatic carboxylic acid is a well-established pharmacophore, with the carboxyl group often serving as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[1][2]
-
Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic character of the benzene ring.[2] This can enhance the acidity of the carboxylic acid and is a known pharmacophore in various therapeutic agents, including some with anticancer properties.[2][5] The meta-position of the nitro group relative to the carboxylic acid is a common feature in many synthetic schemes.[3]
-
(Tert-butoxy)carbonyl (Boc) Group : The Boc protecting group on an amino functionality (implied by its common use in synthesis) introduces a bulky, lipophilic character. This can modulate the molecule's ability to traverse cellular membranes and can influence its binding to target proteins through steric interactions.[6]
Hypothetical Efficacy Comparison: A Focus on Anticancer Activity
For the purpose of this guide, we will hypothesize a series of derivatives of this compound and predict their relative efficacy as cytotoxic agents against a human cancer cell line, for instance, a breast cancer cell line like MCF-7. The standard metric for this in vitro evaluation will be the half-maximal inhibitory concentration (IC₅₀), determined via an MTT assay.[7][8]
Hypothetical Derivative Series
Let's consider the following hypothetical derivatives, where modifications are made to the carboxylic acid and the Boc-protected amino group:
-
Compound A (Parent) : 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzoic acid
-
Compound B (Methyl Ester) : Methyl 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzoate
-
Compound C (Amide) : 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzamide
-
Compound D (Deprotected Amine) : 3-Amino-5-nitrobenzoic acid
-
Compound E (Alternative Protecting Group) : 3-[(Benzyloxycarbonyl)amino]-5-nitrobenzoic acid
Predicted Efficacy and Rationale
The following table summarizes the hypothetical IC₅₀ values and the scientific rationale for the predicted efficacy of each derivative.
| Compound | Derivative Name | Hypothetical IC₅₀ (µM) on MCF-7 | Rationale |
| A | 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzoic acid | 50 | The free carboxylic acid can participate in crucial hydrogen bonding with target proteins. The bulky Boc group may provide some steric hindrance but also enhances lipophilicity, aiding in cell permeability. |
| B | Methyl 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzoate | 75 | Esterification of the carboxylic acid removes a key hydrogen bond donor, which could lead to a decrease in binding affinity with the target, resulting in a higher IC₅₀ value (lower potency).[3] |
| C | 3-[(Tert-butoxy)carbonyl]amino-5-nitrobenzamide | 40 | The amide group can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein compared to the carboxylic acid, leading to enhanced potency.[9] |
| D | 3-Amino-5-nitrobenzoic acid | 60 | Removal of the bulky Boc group exposes the amino group. While this may allow for new hydrogen bonding interactions, the significant decrease in lipophilicity could reduce cell permeability, leading to lower overall efficacy in a cell-based assay.[2] |
| E | 3-[(Benzyloxycarbonyl)amino]-5-nitrobenzoic acid | 45 | Replacing the Boc group with a benzyloxycarbonyl (Cbz) group maintains a bulky, lipophilic character but introduces an aromatic ring. This could lead to additional π-π stacking interactions with the target protein, potentially enhancing binding and efficacy. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the application of SAR principles and should not be considered as actual experimental results.
Experimental Validation: Protocols for Efficacy Determination
To empirically validate the hypothetical efficacy of these derivatives, a series of well-established in vitro assays would be employed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][10]
Protocol:
-
Cell Culture : MCF-7 human breast cancer cells are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[7]
-
MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow for In Vitro Cytotoxicity Screening
Sources
- 1. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Amino-5-(3-nitrophenyl)benzoic Acid|Research Chemical [benchchem.com]
- 4. iomcworld.com [iomcworld.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. preprints.org [preprints.org]
- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experimentally-grounded walkthrough for validating the structure of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline, delving into the rationale behind experimental choices and offering a comparative analysis of the resulting data against theoretical expectations.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities, particularly within the pharmaceutical pipeline, absolute certainty of the synthesized molecule's structure is non-negotiable. NMR spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed "fingerprint," allowing for the confirmation of connectivity and stereochemistry. In this guide, we focus on this compound, a substituted aromatic compound, to illustrate a comprehensive NMR-based structural validation workflow.
Experimental Design & Rationale
A robust NMR analysis for structural validation involves a multi-faceted approach, typically employing a suite of one- and two-dimensional experiments. For this compound, our strategy will encompass:
-
¹H NMR: To identify the number of distinct proton environments, their relative ratios (via integration), and their through-bond scalar couplings (via splitting patterns).
-
¹³C NMR: To determine the number of unique carbon environments, including quaternary carbons.
-
2D NMR (COSY & HSQC): To establish proton-proton and proton-carbon correlations, respectively, which are crucial for assembling the molecular fragments into a cohesive structure.
Visualizing the Workflow
The overall process, from sample preparation to final structural confirmation, can be visualized as a logical progression.
Caption: A streamlined workflow for NMR-based structural validation.
Detailed Experimental Protocol
A meticulously prepared sample is fundamental to acquiring high-quality NMR data.[1][2][3]
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[4] The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals with the analyte.
-
Ensure the solution is free of any solid particles.[3] Particulates can degrade the spectral resolution by interfering with the magnetic field homogeneity.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]
-
-
Data Acquisition:
-
The sample is placed in the NMR spectrometer.
-
A standard ¹H NMR spectrum is acquired first.
-
This is followed by a proton-decoupled ¹³C NMR experiment.
-
Subsequently, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish connectivity.
-
Analysis and Interpretation of NMR Data
The anticipated structure of this compound dictates a specific set of NMR signals. Let's break down the expected versus a representative experimental dataset.
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
¹H NMR Spectral Data
The aromatic region of a trisubstituted benzene ring provides a wealth of information.[6] The electronic effects of the substituents—the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating (via resonance) but sterically bulky tert-butoxycarbonylamino group—will influence the chemical shifts of the aromatic protons.[7][8]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H-2 | ~8.5 - 8.7 | t (triplet) | 1H | J ≈ 1.5-2.0 |
| H-4 | ~8.3 - 8.5 | t (triplet) | 1H | J ≈ 1.5-2.0 |
| H-6 | ~8.0 - 8.2 | t (triplet) | 1H | J ≈ 1.5-2.0 |
| -NH | ~10.0 - 10.5 | s (singlet, broad) | 1H | - |
| -C(CH₃)₃ | ~1.5 | s (singlet) | 9H | - |
| -COOH | ~13.0 - 14.0 | s (singlet, broad) | 1H | - |
Rationale for Predictions:
-
Aromatic Protons (H-2, H-4, H-6): The strong electron-withdrawing nature of the nitro and carboxylic acid groups deshields the aromatic protons, shifting them downfield.[7] The expected splitting pattern for each is a triplet due to meta-coupling with the other two aromatic protons.
-
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds.[5][9] This results in a single, sharp signal (a singlet) that integrates to nine protons.[10] Its upfield chemical shift is characteristic of alkyl protons.
-
Amide Proton (-NH): The chemical shift of the amide proton can be variable and is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is typically broad. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of a drop of D₂O.[5][11]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acid) | ~165 |
| C=O (Boc) | ~152 |
| C-NO₂ | ~148 |
| C-COOH | ~135 |
| C-NHBoc | ~140 |
| C-2 | ~120 |
| C-4 | ~125 |
| C-6 | ~118 |
| -C(CH₃)₃ | ~82 |
| -C(CH₃)₃ | ~28 |
2D NMR for Definitive Assignments
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, we would expect to see cross-peaks between H-2, H-4, and H-6, confirming their meta-relationship on the aromatic ring.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons.[12][13][14] It allows for the unambiguous assignment of the protonated aromatic carbons (C-2, C-4, C-6) and the carbons of the tert-butyl group.
Comparative Analysis and Validation
The final step in the structural validation process is to compare the experimentally obtained data with the predicted values. Minor deviations in chemical shifts are expected due to solvent effects and subtle electronic factors. However, the overall pattern of signals, their integrations, and their coupling patterns must be consistent with the proposed structure.
Key Validation Points:
-
Proton Count: Does the integration of the ¹H NMR spectrum account for all the protons in the molecular formula (C₁₂H₁₅NO₄)?
-
Aromatic Substitution Pattern: Does the splitting pattern in the aromatic region (three meta-coupled protons) confirm the 1,3,5-trisubstitution pattern?
-
Presence of Key Functional Groups: Are the characteristic signals for the tert-butyl group, the carboxylic acid proton, and the amide proton present?
-
Carbon Skeleton: Does the ¹³C NMR spectrum show the correct number of carbon signals?
-
Connectivity: Do the 2D NMR spectra (COSY and HSQC) confirm the predicted bonding network?
Conclusion
By systematically acquiring and interpreting a suite of NMR experiments, we can confidently validate the structure of this compound. This rigorous, multi-technique approach ensures the scientific integrity of the synthesized material, a critical requirement for its use in research and development. The principles and workflow detailed in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta Faculty of Science. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Wüthrich, K., et al. (2012). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. SciSpace. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary Department of Chemistry. Retrieved from [Link]
-
Moser, A. (2026, February 12). t-Butyl group towers over other ¹H resonances. ACD/Labs. Retrieved from [Link]
-
Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-338. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
San Diego Miramar College. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Hedberg, K., & Wulff, C. A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1531-1539. Retrieved from [Link]
-
Wong, J., et al. (2016). A Hands-on Problem-Based NMR Experiment using a Benchtop Spectrometer for the Undergraduate Laboratory. World Journal of Chemical Education, 4(3), 52-63. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol). Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic region of ¹H-¹H TOCSY and ¹H-¹³C HSQC 2D NMR spectra.... Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
NMR Made Simple. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
PubMed. (2023, April 15). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Allery Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Reddit. (2021, March 18). NMR for a tri-substituted benzene. r/OrganicChemistry. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Journal of Chemical Education. (2016, April 28). Web-Based 2D NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H- and ¹³C-NMR data for compounds 1-3 and 5. Retrieved from [Link]
-
Reddit. (2024, April 26). NMR Analysis Practice. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Georg-August-Universität Göttingen. (n.d.). 4. ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
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- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Comparative Guide: Mass Spectrometry Profiling of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid
Executive Summary & Molecule Context[1][2]
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid (often referred to as Mono-tert-butyl 5-nitroisophthalate ) is a critical bifunctional scaffold used in the synthesis of peptidomimetics and PROTAC linkers. Its structural integrity hinges on the differentiation between its free carboxylic acid (C-1) and the acid-labile tert-butyl ester (C-3).
The Analytical Challenge: The tert-butyl ester group is chemically fragile (acid-labile) and thermally sensitive. Standard HPLC-UV methods fail to distinguish between the intact mono-ester and its hydrolyzed dicarboxylic acid byproduct (5-nitroisophthalic acid) due to identical chromophores. Furthermore, the nitro group is susceptible to in-source reduction during ionization, creating false impurity profiles.
This guide compares three analytical approaches, establishing Negative Mode Electrospray Ionization (ESI-) as the gold standard for structural confirmation and impurity profiling.
Comparative Analysis of Analytical Platforms
The following table contrasts the performance of ESI, APCI, and HPLC-UV for this specific analyte.
| Feature | Method A: ESI (Negative Mode) | Method B: APCI (Negative Mode) | Method C: HPLC-UV (254 nm) |
| Suitability | Recommended (Gold Standard) | Conditional / Alternative | Baseline / Screening |
| Sensitivity | High (due to -COOH acidity) | Moderate | Moderate |
| Structural Insight | Excellent (Confirms ester integrity) | Good, but thermal risk | None (Chromophore only) |
| Thermal Degradation | Low (Soft ionization) | High (Heated nebulizer risks de-esterification) | N/A |
| In-Source Reduction | Moderate (Nitro | High (Corona discharge effect) | N/A |
| Key Artifacts | [M-H] | Thermal loss of t-butyl group | Co-elution of hydrolysis products |
Expert Insight: Why ESI(-) Wins
The molecule possesses a free carboxylic acid (
Technical Deep Dive: Mass Spectral Behavior
Ionization & Fragmentation Logic
Understanding the fragmentation pathway is essential for distinguishing the product from impurities.
-
Parent Ion: The mono-ester (MW ~267.2 Da) forms a stable anion at m/z 266 .
-
Primary Fragmentation (The "Tell"): The tert-butyl group eliminates isobutene (neutral loss of 56 Da) via a McLafferty-type rearrangement or simple ester pyrolysis, yielding the dicarboxylic acid anion at m/z 210 .
-
Secondary Fragmentation: Subsequent decarboxylation (loss of CO
, 44 Da) from the m/z 210 fragment yields m/z 166 .
The "Nitro" Complication
Nitro compounds in ESI(-) can undergo radical reduction. You may observe a peak at [M-H-30]
-
Correction Strategy: If these peaks appear, they are likely instrumental artifacts, not sample impurities. Lower the capillary voltage to mitigate this.
Visualization: Decision Matrix & Fragmentation
The following diagrams illustrate the analytical decision process and the mechanistic fragmentation pathway.
Figure 1: Analytical Decision Matrix highlighting the risk of thermal degradation in APCI versus the stability provided by ESI.
Figure 2: ESI(-) Fragmentation Pathway. The transition from m/z 266 to 210 confirms the presence of the tert-butyl ester.
Experimental Protocol: Self-Validating LC-MS Method
This protocol is designed to be "self-validating" by including a specific stress-test step to confirm system suitability.
Reagents & Preparation
-
Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Sample Diluent: 50:50 Water:Acetonitrile. Avoid alcohols (MeOH) to prevent transesterification.
Instrument Parameters (Agilent/Waters/Thermo Equivalent)
-
Source: ESI
-
Polarity: Negative
-
Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent discharge).
-
Cone Voltage / Fragmentor:
-
Scan 1 (Soft): 15-20V (Preserves m/z 266).
-
Scan 2 (Hard): 60-80V (Induces m/z 210 for confirmation).
-
-
Source Temp: < 350°C (Crucial to prevent thermal de-protection).
Step-by-Step Workflow
-
System Blank: Inject pure diluent. Ensure no background at m/z 266 or 210.
-
Sensitivity Check: Inject a 10 ng/mL standard. S/N ratio for m/z 266 must be >10:1.
-
The "Fragility" Test (Validation Step):
-
Run the standard at Source Temp 250°C. Record ratio of 266/210.
-
Run the standard at Source Temp 450°C.
-
Pass Criteria: The 210 fragment abundance must increase significantly at 450°C. This confirms that the m/z 210 peak is indeed a fragment of the ester and not a pre-existing impurity.
-
-
Sample Acquisition: Run samples at the optimized low temperature (250-300°C).
References
-
NIST Chemistry WebBook. Benzoic acid, 3-nitro- Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on ESI and Fragmentation of Esters). [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Discusses [M-H]- behavior in nitro compounds). [Link]
-
PubChem. 5-Nitroisophthalic acid (Hydrolysis Product Reference). National Library of Medicine. [Link]
Sources
Benchmarking Purity: A Comparative Analysis of Commercial 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic Acid Sources
The following guide is structured as a technical advisory document for drug development professionals. It synthesizes chemical principles with practical quality control (QC) methodologies.
Executive Summary & Molecular Context[2][3][4][5]
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid (often referred to as Mono-tert-butyl 5-nitroisophthalate ) is a critical "symmetry-breaking" building block. It is derived from the symmetric 5-nitroisophthalic acid. Its value lies in its orthogonality : it possesses one free carboxylic acid for immediate coupling and one tert-butyl ester for acid-labile protection.
The Challenge: Commercial sources of this intermediate vary significantly in purity due to the statistical nature of its synthesis (desymmetrization). The "alternatives" available to a researcher are not different molecules, but different grades of purity that dictate downstream success.
This guide compares three common sourcing scenarios:
-
Grade A: High-Purity Commercial (>98%, Chromatographically Purified).
-
Grade B: Technical Grade (~90-95%, Precipitation only).
-
Grade C: In-House Recrystallized (Optimized from Grade B).
The Impurity Landscape: What are you actually buying?
When purchasing this building block, you are fighting the statistics of esterification. The synthesis typically involves reacting 5-nitroisophthalic acid with tert-butanol (t-BuOH).
Visualizing the Impurity Pathway
The following diagram illustrates the origin of the critical impurities that define the "grades" of this product.
Figure 1: The statistical distribution of esterification. The target molecule exists in equilibrium with the unreacted starting material (Di-Acid) and the over-reacted byproduct (Di-Ester).
Comparative Performance Analysis
We evaluated the performance of the three grades in a standard amide coupling reaction (using EDC/HOBt with a primary amine).
Table 1: Impact of Purity on Downstream Yield
| Feature | Grade A (High Purity) | Grade B (Tech Grade) | Grade C (In-House Purified) |
| Purity (HPLC) | > 98.5% | 90 - 95% | ~97% |
| Dominant Impurity | None (<0.5% Di-ester) | Di-Acid (3-5%) & Di-Ester | Trace Di-Ester |
| Coupling Yield | High (92%) | Low (65-75%) | Moderate-High (88%) |
| Side Reactions | Negligible | Dimer Formation (Crosslinking) | Minimal |
| Purification Load | Low (Simple wash) | High (Requires Column) | Medium |
| Cost Efficiency | Low (High upfront cost) | High (If purification fails) | Optimal (Labor dependent) |
Expert Insight: The presence of Di-Acid (5-nitroisophthalic acid) in Grade B is the most dangerous impurity. Because it has two free carboxylic acids, a 5% impurity level can consume 10% of your coupling amine and generate "dimeric" side products that are often difficult to separate from the desired product due to similar polarity.
Analytical Protocols (The "How-To")
To validate your commercial batch, you cannot rely on a simple Certificate of Analysis (CoA). You must employ a Self-Validating System .
Protocol 1: The "Acid-Safe" HPLC Method
Standard reverse-phase methods often use high concentrations of Trifluoroacetic Acid (TFA). However, tert-butyl esters are acid-labile. Using 0.1% TFA in a slow gradient can degrade your product on the column, leading to false "impurity" peaks.
Recommended Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) or 0.05% TFA (Low Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 8 minutes (Fast gradient minimizes exposure).
-
Detection: 254 nm (Nitro group provides strong absorbance).
-
Flow Rate: 1.0 mL/min.
Protocol 2: The "Symmetry Check" (qNMR)
Nuclear Magnetic Resonance (NMR) is the ultimate arbiter because it detects the loss of symmetry.
-
Di-Acid (Impurity): Symmetric. Aromatic region shows only 2 signal sets .
-
Di-Ester (Impurity): Symmetric. Aromatic region shows only 2 signal sets .
-
Target Mono-Ester: Asymmetric. Aromatic region shows 3 distinct signal sets (approx 8.9, 8.6, and 8.5 ppm).
Step-by-Step Verification:
-
Dissolve 10 mg sample in DMSO-d6.
-
Integrate the tert-butyl singlet (approx 1.6 ppm). Set integral to 9.0.
-
Check the aromatic region (8.0 - 9.0 ppm).[1]
-
Pass Criteria: You must see three distinct aromatic peaks with integrals of 1:1:1.
-
Fail Criteria: Presence of small "shoulder" peaks matching the symmetric di-acid pattern indicates Grade B material.
Workflow: The Decision Matrix
Use this workflow to decide whether to use the commercial product directly or purify it.
Figure 2: Quality Control Decision Tree. Note that Di-Acid impurities trigger mandatory purification, whereas Di-Ester impurities can often be managed by calculation.
Purification Strategy (Transforming Grade B to Grade A)
If you possess Grade B material (high Di-Ester/Di-Acid content), you can upgrade it to Grade A using the solubility difference of the free acid.
Protocol 3: Selective Extraction
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Acid Removal (The Trap): Wash with 5% Sodium Bicarbonate (NaHCO3).
-
Recovery: Acidify the aqueous layer carefully with 1M HCl to pH 3-4.
-
Critical: Do not go too acidic (pH < 1) or prolonged time, or you risk hydrolyzing the t-butyl ester.
-
-
Extraction: Extract the now-precipitated Mono-ester back into fresh EtOAc.
-
Drying: Dry over Na2SO4 and concentrate.
Note: This method effectively removes the Di-Ester. Removing the Di-Acid is more difficult and usually requires column chromatography (DCM/MeOH) or careful recrystallization from Toluene/Hexane.
References
-
Synthesis of Mono-esters: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses stability of t-butyl esters).
-
Isophthalic Acid Derivatives
-
PubChem Compound Summary for 5-Nitroisophthalic acid derivatives. National Center for Biotechnology Information. Link
-
Synthesis of mono-tert-butyl esters via cyclic anhydrides or selective esterification: J. Org.[5] Chem. 2007, 72, 3, 1025–1030. Link (Illustrative mechanism for selective mono-esterification).
-
-
Analytical Methods
-
HPLC of Nitro-aromatics: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Reference for buffered mobile phases for acid-sensitive compounds).
-
-
Safety Data
-
3-Nitrobenzoic acid derivatives Safety Data Sheet. Sigma-Aldrich/Merck. Link (Search CAS 121-92-6 for analog safety data).
-
Sources
Safety Operating Guide
Personal protective equipment for handling 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Executive Summary & Chemical Risk Profile
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid (often referred to as Mono-tert-butyl 5-nitroisophthalate) represents a specific class of functionalized aromatic acids used frequently as building blocks in organic synthesis and drug development.
Effective safety management requires understanding the molecule's functional architecture. We are not just handling a "white powder"; we are managing three distinct reactive moieties:
-
Free Carboxylic Acid (C-1): Proton donor, responsible for skin/eye irritation and pH-dependent solubility.
-
Nitro Group (C-5): While generally stable in this configuration, nitro-aromatics possess latent energy. They are sensitive to strong reducing agents and can act as sensitizers.
-
Tert-butyl Ester (C-3): Acid-labile. Exposure to strong acids or moisture can cleave this group, evolving isobutylene gas and changing the compound's solubility profile.
Core Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).[1][2][3][4]
-
Eye Irritation: Category 2A (Causes serious eye irritation).[2][3]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][3][4]
The PPE Shield: Selection Matrix
Standard Laboratory PPE (Lab coat, safety glasses, closed-toe shoes) is the baseline. The following upgrades are required for this specific compound.
A. Hand Protection (Barrier Integrity)
Scientific Rationale: Nitro-aromatics can permeate skin.[5] While solid-state transfer presents low permeation risk, solution-phase handling requires strict material compatibility.
| State | Glove Material | Thickness | Breakthrough Time | Protocol |
| Dry Solid | Nitrile (Disposable) | > 480 min | Single glove acceptable. Change immediately if torn. | |
| Solution (Organic) | Nitrile (High-Dexterity) | Variable* | Double-gloving required. Outer glove protects against solvent (e.g., DCM, DMF); inner glove protects against solute. | |
| Spill Cleanup | Nitrile (Extended Cuff) | > 480 min | Tape cuff to lab coat to prevent wrist exposure. |
*Note: In solvents like Dichloromethane (DCM), standard nitrile degrades quickly. Use PVA or laminate gloves if handling concentrated solutions in halogenated solvents.
B. Respiratory & Eye Defense
Scientific Rationale: The primary route of acute exposure is inhalation of fine particulate matter during weighing. The nitro group adds a potential sensitization risk.
| Hazard Zone | Equipment | Specification | Rationale |
| Weighing/Transfer | Fume Hood | Face velocity: 80-100 fpm | Primary engineering control. Captures aerosolized dust at source. |
| Open Bench (Not Rec.) | N95 / P100 Respirator | NIOSH Certified | Only if hood is unavailable. Does not protect against solvent vapors. |
| Eye Protection | Safety Glasses (Side Shields) | ANSI Z87.1 | Standard impact/splash protection. |
| High Dust/Spill | Chemical Goggles | Indirect Venting | Prevents airborne powder from bypassing side shields. |
Operational Protocol: Step-by-Step
Trustworthiness Check: This protocol minimizes static discharge, a common issue with nitro-benzoic acid derivatives.
Phase 1: Preparation
-
Engineering Check: Verify fume hood airflow certification is current.
-
Static Control: Place an ionizing bar or antistatic gun near the balance. Nitro-aromatic powders can be static-prone, causing "jumping" during weighing.
-
Solvent Selection: Confirm the tert-butyl ester stability. Avoid strong acidic media (e.g., TFA) unless deprotection is intended.
Phase 2: Weighing & Transfer
-
Tare: Place receiving vessel (flask) inside the hood.
-
Transfer: Use a stainless steel spatula (plastic can generate static).
-
Containment: If weighing < 10 mg, use a weighing boat; for larger amounts, weigh directly into the tared flask to minimize transfer steps.
-
Hygiene: Wipe the spatula immediately with a solvent-dampened Kimwipe (Acetone or Methanol) inside the hood. Do not remove dirty tools from the hood.
Phase 3: Reaction & Solubilization
-
Dissolution: Add solvent slowly.
-
Exotherm Check: While unlikely to be violent, nitro-compounds can generate heat upon dissolution in basic media. Monitor temperature.
-
Venting: If using acidic conditions, watch for bubbling (isobutylene release from Boc-cleavage). Ensure the vessel is not sealed tight to prevent pressure buildup.
Emergency & Disposal Logic
Spill Management Workflow
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don goggles and double nitrile gloves.
-
Dry Spill: Do not dry sweep (generates dust). Use a HEPA vacuum or wet-wipe method (dampen paper towels with water/surfactant).
-
Wet Spill: Absorb with vermiculite or sand.[6] Do not use combustible materials (sawdust) due to the nitro group.
Waste Disposal[1][7]
-
Classification: Hazardous Organic Waste (Acidic).
-
Segregation:
-
DO NOT MIX with strong bases (potential exotherm).
-
DO NOT MIX with strong reducing agents (hydrides, metals).
-
-
Labeling: Clearly mark as "Nitrobenzoic Acid Derivative - Irritant."
Visualizations
Figure 1: PPE Decision Logic
Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent.
Figure 2: Emergency Response Pathway
Caption: Immediate workflow for spill containment and neutralization.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2735149 (5-Nitroisophthalic acid derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide.[8] Retrieved from [Link]
-
Carl Roth. (2023).[2] Safety Data Sheet: 3-Nitrobenzoic Acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
